The use of maleimide-mono-amide-DOTA (DOTA-Mal) addresses a critical challenge in radiopharmaceutical development: how to radiolabel bioactive molecules with gallium-68 without compromising their biological activity [1].
A novel and effective strategy to further protect biomolecules is the pre-labeling approach. In this method, the DOTA-Mal chelator is first radiolabeled with gallium-68, and this intermediate is then conjugated to the thiol-containing biomolecule [1]. This workflow ensures the biomolecule is never exposed to the harsher initial radiolabeling conditions.
The following diagram illustrates the logical sequence of this two-step pre-labeling strategy.
Schematic of the two-step pre-labeling strategy using DOTA-Mal [1]
The table below details the methodology for preparing three different tracers—⁶⁸Ga-DOTA-RGD, ⁶⁸Ga-DOTA-Folate (FA), and ⁶⁸Ga-DOTA-Bovine Serum Albumin (BSA)—as described in the proof-of-principle study [1].
| Tracer Prepared | Step 1: Preparation of ⁶⁸Ga-DOTA-Mal | Biomolecule Preparation | Step 2: Conjugation & Purification |
|---|---|---|---|
| General Step | 50 µg DOTA-Mal in 0.6 mL NaOAc buffer (0.25 M, pH 5.5). Add 2.4 mL ⁶⁸GaCl₃ eluent. Incubate 10 min at 95°C. Filter (0.22 µm) [1]. | Adjust pH of ⁶⁸Ga-DOTA-Mal solution to 7.4-8.3 using 20x PBS and 0.5 M NaOH. Add reduced biomolecule. Incubate 20 min at 37°C. Purify via PD-10 desalting column with PBS eluent [1]. | |
| ⁶⁸Ga-DOTA-RGD | 400 µg thiol-RGD in 0.1 mL PBS. Reduce with 0.825 µmol TCEP (1.5 equiv), 5 min, RT [1]. | ||
| ⁶⁸Ga-DOTA-FA | Thiol-FA (HS-2KPEG-FA). Reduce with 0.225 µmol TCEP (1.5 equiv) [1]. | ||
| ⁶⁸Ga-DOTA-BSA | 0.1 mM BSA in 0.1 M HEPES (pH 8.3). Reduce with 0.3 mM DTT, 90 min, RT [1]. |
The researchers validated their pre-labeling strategy by successfully synthesizing the three tracers and confirming their expected biological properties. The table below summarizes the key quantitative findings from their study [1].
| Tracer | Key Preparation Metric | Biological Validation |
|---|---|---|
| ⁶⁸Ga-DOTA-RGD | Successful conjugation and purification. | Exhibited high affinity for its target, αvβ3 integrin, confirming bioactivity was preserved [1] [3]. |
| ⁶⁸Ga-DOTA-FA | Successful conjugation and purification. | Demonstrated specific binding to the folate receptor, confirming target specificity [1]. |
| ⁶⁸Ga-DOTA-BSA | Successful conjugation to a large protein. | N/A in this study, but successful conjugation demonstrates the method's applicability to macromolecules [1]. |
The development of BFCAs like DOTA-Mal is part of a vibrant field of research. Other studies have created innovative chelators, such as a DOTA-C-glycosyl BFCA, which was conjugated to an RGD peptide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and also showed high affinity for αvβ3 integrin and produced a successful ⁶⁸Ga-labeled PET tracer [3] [4]. DOTA remains a "gold standard" chelator due to the very stable complexes it forms with a variety of radiometals, including the theranostic pair ⁶⁸Ga (for imaging) and ¹⁷⁷Lu (for therapy) [5] [2].
68Ga-DOTATATE is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging. Its mechanism is a sophisticated example of receptor-targeted molecular imaging, which can be broken down into three core stages [1] [2] [3]:
The following diagram illustrates this targeted mechanism:
Understanding the normal distribution pattern of 68Ga-DOTATATE is critical for accurately interpreting PET/CT scans and distinguishing pathological uptake from physiological background. The following table summarizes the standard uptake values (SUVmax) in normal organs, based on a study of 118 subjects without neuroendocrine tumors [5].
| Organ/Tissue | Uptake Intensity | Average SUVmax (Mean ± SD) |
|---|---|---|
| Spleen | High | 32.10 ± 11.93 |
| Kidneys | High | 19.10 ± 5.19 |
| Adrenal Glands | High | 16.11 ± 5.66 |
| Liver | High | 8.98 ± 2.22 |
| Stomach | Moderate | 5.18 ± 2.45 |
| Small Intestine | Moderate | 4.62 ± 2.10 |
| Prostate Gland | Moderate | 4.61 ± 1.93 |
| Pancreas (Head) | Moderate | 4.51 ± 2.03 |
| Pancreas (Body) | Moderate | 3.92 ± 1.75 |
| Thyroid Gland | Moderate | 3.83 ± 1.70 |
| Uterus | Moderate | 3.73 ± 1.58 |
| Submandibular Glands | Mild | 2.73 ± 0.96 |
| Parotid Glands | Mild | 2.52 ± 0.82 |
| Lungs | Minimal | 0.77 ± 0.24 |
| Muscles | Minimal | 0.76 ± 0.26 |
| Bone | Minimal | 0.71 ± 0.24 |
| Breast | Minimal | 0.63 ± 0.21 |
| Mediastinum | Minimal | 0.58 ± 0.14 |
> Source: Adapted from Mol Imaging Radionucl Ther. 2021 [5]. SD: Standard Deviation.
The search results provide a standard methodology for a 68Ga-DOTATATE PET/CT study. The following protocol is synthesized from the described clinical procedures [5] [6] [7].
Imaging Protocol: 68Ga-DOTATATE PET/CT
| Protocol Aspect | Detailed Methodology |
|---|
| 1. Radiopharmaceutical Preparation | - Synthesis: Prepare ⁶⁸Ga-DOTATATE using a fully automated system and a standardized labeling sequence with a ⁶⁸Ge/⁶⁸Ga generator. Purify the product using a C-18 light cartridge.
68Ga-DOTATATE PET/CT has established roles that extend beyond basic diagnosis, particularly in staging, therapy selection, and prognostication.
When working with SSTR-targeting agents like 68Ga-DOTATATE, researchers and clinicians must be aware of potential confounders [9] [3]:
The maleimide-DOTA conjugate is a powerful tool for creating targeted radiopharmaceuticals. Its core principle involves a maleimide functional group that reacts specifically with thiol groups (side chain of cysteine residues) on biomolecules, forming a stable thioether bond [1]. This reaction is highly chemo-selective under mild, physiological conditions (pH 7-8), which helps preserve the bioactivity of sensitive proteins and peptides [1]. The DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7-tris-acetic acid) forms stable complexes with a wide range of diagnostic and therapeutic radionuclides, including Gallium-68 (⁶⁸Ga), Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In) [2] [3] [4].
The main advantage of this approach is site-specificity. By engineering a single cysteine residue into a cysteine-free scaffold, you can achieve controlled, homogenous conjugation at a defined site, minimizing the loss of binding affinity that can occur with random labeling of lysine residues [2] [1].
There are two principal strategies for using maleimide-DOTA, each with distinct advantages. The table below summarizes the key features of each for easy comparison.
| Feature | Conventional Two-Step Method | Prelabeling (or "Inverse") Method |
|---|
| Core Concept | 1. Conjugate DOTA-Mal to biomolecule. 2. Radiolabel the conjugate with the radionuclide. [1] | 1. Radiolabel the DOTA-Mal chelator first. 2. Conjugate the pre-labeled chelator to the biomolecule. [5] [1] | | Typical Reaction Order | Protein/Peptide → DOTA-Mal Conjugation → Radiolabeling → Purified Product [2] | DOTA-Mal → Radiolabeling → Conjugation to Protein/Peptide → Purified Product [1] | | Biomolecule Exposure to Harsh Conditions | High (Exposed to elevated temperatures and acidic pH during radiolabeling) [1] | Low (Biomolecule is only exposed to mild, physiological conditions during conjugation) [5] [1] | | Typical Coupling Efficiency| High (e.g., ~93% reported for Affibody molecules) [2] | Good (e.g., up to 66% reported for proteins) [5] | | Total Procedure Time | Longer (due to multiple steps and required heating) [5] | Shorter (e.g., ~30 minutes total reported) [5] | | Ideal Use Case | Robust biomolecules that can withstand heating (e.g., small engineered proteins like Affibodies). [2] | Sensitive proteins, oligonucleotides, or when working with radionuclides where harsh labeling conditions are detrimental. [5] [1] [4] |
The logical relationship and primary difference between these two strategies is visualized in the workflow below.
Comparison of two radiolabeling strategies. The prelabeling method protects sensitive biomolecules from harsh radiolabeling conditions by conjugating them after the radionuclide is complexed with the chelator [5] [1].
This protocol is adapted from the labeling of anti-HER2 Affibody molecules with ¹¹¹In [2].
This protocol, based on a 2023 study, is ideal for sensitive biomolecules [1].
The following table consolidates key quantitative findings from research studies to illustrate the performance of these methods.
| Biomolecule | Radionuclide | Strategy | Specific Activity | Key Outcome / Affinity | Source |
|---|---|---|---|---|---|
| ZHER2:2395-Cys (Affibody) | ¹¹¹In | Two-Step | Up to 7 GBq/μmol | Affinity preserved (27 pM); High tumor-to-blood ratio (138 at 4 h p.i.). [2] | |
| Thiol-DOTA (Model) | ⁶⁸Ga, ⁹⁰Y, ¹⁷⁷Lu | Prelabeling | N/A | Max. radiochemical yield of 66% for proteins; Total procedure time: 30 min. [5] | |
| HS-RGD Peptide | ⁶⁸Ga | Prelabeling | N/A | Successful labeling under mild conditions (37°C, pH 8); preserved biological activity. [1] | |
| BSA (Model Protein) | ⁶⁸Ga | Prelabeling | N/A | Demonstrated utility of the method for labeling large proteins under mild conditions. [1] |
Understanding the coordination chemistry of Gallium-68 is essential for designing effective radiopharmaceuticals. Key principles and practical constraints are summarized below.
Ga-68 Physicochemical Properties [1]
Bifunctional Chelator (BFC) Concept [1] A BFC is a molecule containing a chelating moiety for stable radiometal complexation and a covalent tether for conjugation to a targeting biomolecule. For Ga-68, an ideal BFC must enable rapid, quantitative radiolabelling under mild conditions to achieve high apparent molar activity.
Bifunctional chelators are categorized as acyclic, macrocyclic, or mesocyclic, each with distinct complexation kinetics and thermodynamic stability.
Table 1: Acyclic and Mesocyclic Bifunctional Chelators
| Chelator Class | Example Chelators | Key Features | log K (Ga³⁺) | Typical Labelling Conditions |
|---|---|---|---|---|
| Acyclic | HBED, DTPA | Very fast complexation kinetics, but may form complexes with lower kinetic inertness. | Varies by ligand | Near-neutral pH, ambient temperature [1]. |
| Acyclic | Siderophores, Tris(Hydroxypyridinones) | Inspired by natural iron chelators; fast kinetics and high selectivity [1]. | Varies by ligand | Mild conditions (pH 5-7, room temp); highly suitable for kit-type labelling [1] [2]. |
| Mesocyclic | Diazepines | Intermediate properties between acyclic and macrocyclic chelators [1]. | Varies by ligand | - |
Table 2: Macrocyclic Bifunctional Chelators
| Chelator | Structure | log K (Ga³⁺) | Key Features & Considerations |
|---|---|---|---|
| DOTA | Cyclen-based, 4 N, 4 O | 21.3 [2] | Requires heating (80-95°C); "mismatch" as Ga³⁺ is small for cavity; high kinetic inertness once formed [1] [3]. |
| NOTA | Triazacyclononane, 3 N, 3 O | 31.0 [2] | Ideal fit for Ga³⁺; fast labelling at room temp or mild heating (~40°C); superior stability vs. DOTA [1] [4] [3]. |
| NODAGA | NOTA derivative | - | Similar advantages to NOTA; conjugation via an additional CH₂-CH₂-COOH spacer [2] [3]. |
| DATA | AAZTA derivative | - | Fast, efficient labelling under very mild conditions (room temp, pH 4-5) [2]. |
These standard methodologies ensure reproducible production of pure and stable Ga-68 radiopharmaceuticals.
NOTA-Labelling at Room Temperature [4]
General Labelling and Quality Control Workflow The process from elution to final product involves several key steps, which can be visualized in the following workflow:
Key Labelling Parameters [1] [2]
The field of Ga-68 radiopharmaceuticals is rapidly evolving, with research focused on improving simplicity, stability, and clinical translation.
Maleimide-mono-amide-DOTA acts as a critical linker that connects a targeting molecule (like an antibody or peptide) to a payload (a radionetal or cytotoxic drug) [1] [2].
The primary application of Maleimide-mono-amide-DOTA is in the preparation of molecular imaging probes and targeted radiopharmaceuticals.
The maleimide-thiol chemistry is ideal for site-specific modification. This is particularly useful for proteins like affibodies and nanobodies, where random conjugation can impair target binding [8]. A key advantage is the ability to use a pre-labeling strategy, where the DOTA chelator is first complexed with the radionetal (e.g., ⁶⁸Ga) before conjugation to the sensitive biomolecule. This avoids exposing the biomolecule to the potentially harsh conditions (high temperature, low pH) of the metal chelation step [5].
The following diagram illustrates the two primary strategies for using Maleimide-DOTA in probe synthesis:
A 2023 proof-of-principle study successfully applied the pre-labeling strategy to prepare three different probes under mild conditions (pH ~8.0, room temperature/37°C), demonstrating the versatility of this approach [5].
The following methodology, adapted from recent literature, details the pre-labeling strategy for preparing a ⁶⁸Ga-labeled DOTA-RGD peptide [5].
Preparation of ⁶⁸Ga-DOTA-Mal Complex
Reduction of the Thiol-Modified Peptide
Conjugation of ⁶⁸Ga-DOTA-Mal to the Peptide
Purification of the Final Product
The utility of Maleimide-DOTA becomes clear when compared to other common conjugation methods.
| Conjugation Method | Key Feature | Advantage of Maleimide-DOTA |
|---|---|---|
| Amino-directed (Lysine) | Reacts with primary amines [4]. | Site-specificity: Thiol groups are rarer than lysines, allowing for more controlled, homogeneous conjugation [5] [4]. |
| Carboxyl-directed | Reacts with carboxylic acid groups [4]. | Mild Conditions: Maleimide-thiol reaction occurs efficiently under gentle, physiological pH and temperature, preserving bioactivity [5] [2]. |
| Click Chemistry (e.g., SPAAC) | Uses bioorthogonal groups like azide/DBCO [9]. | Simplicity & Proven Utility: A well-established, robust chemistry that doesn't require metabolic engineering of the target biomolecule [4]. |
This combination of stable chelation, specific conjugation under mild conditions, and proven success in generating targeted probes makes Maleimide-mono-amide-DOTA an indispensable tool in radiopharmaceutical development and targeted drug delivery systems.
| Prosthetic Group | Radionuclide | Key Features / Synthesis Route | Target Biomolecules |
|---|---|---|---|
| [18F]FPPD [1] | 18F | Synthesized via p-[18F]Fluoroaniline; early proof-of-concept. [1] | Antibody Fab fragments [1] |
| [18F]DDPFB [1] | 18F | Synthesized via p-[18F]Fluorobenzonitrile. [1] | Antibody Fab fragments [1] |
| [18F]FBABM [1] | 18F | Oxime formation between 4-[18F]fluorobenzaldehyde and aminooxy maleimide. [1] | Glutathione (GSH), oligodeoxynucleotides [1] |
| [18F]FBAM [1] | 18F | Similar to [18F]FBABM; used for peptide and protein labeling. [1] | Small peptides, Human Low-Density Lipoprotein (LDL) [1] |
| [18F]FPyME [1] | 18F | Uses nucleophilic aromatic substitution for 18F incorporation. [1] | Various biomolecules [1] |
| [18F]FBEM [2] | 18F | Coupling of N-succinimidyl 4-18F-fluorobenzoate ([18F]SFB) with N-(2-aminoethyl)maleimide. [2] | Thiolated RGD peptides [2] |
| [68Ga]Ga-DM [3] | 68Ga | Maleimide-monoamide-DOTA conjugate; binds covalently to serum albumin in vivo. [3] | Endogenous serum albumin (via Cys34) [3] |
| PODS Reagents [4] | 89Zr, 177Lu | Phenyloxadiazolyl methyl sulfone-based; creates highly stable thioether bonds to overcome maleimide instability. [4] | Antibodies (e.g., Trastuzumab) [4] |
The utility of this chemistry is demonstrated in the following experimental workflow for radiolabeling a biomolecule:
Experimental workflow for creating a radiopharmaceutical via thiol-maleimide chemistry.
The popularity of thiol-maleimide chemistry stems from a favorable balance of advantages and manageable limitations that require strategic planning.
Key Advantages: Cysteine's low natural abundance enables highly site-selective modifications, minimizing heterogeneity. [1] The reaction is remarkably fast and efficient under mild, aqueous conditions (pH 6.5-7.5) without needing a catalyst. [1] [5] This chemoselectivity is high, with the reaction being about 1,000 times faster with thiols than with amines at pH 7.0. [5]
Critical Limitations and Mitigations: The thiosuccinimide linkage can undergo a retro-Michael reaction in vivo, leading to payload loss or transfer to other blood proteins like albumin. [5] [6] [4] This can be mitigated by hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether after conjugation. [5] [6] Furthermore, at higher pH (>7.5), primary amines (e.g., from lysine) can compete with thiols, reducing selectivity. [5]
Due to the instability of the maleimide adduct, researchers are developing next-generation thiol-specific reagents.
The thiol-maleimide reaction remains a vital tool for radiopharmaceutical development. Its successful application requires careful control of reaction conditions and thorough analysis of the final product. For new projects, investigating modern alternatives like PODS reagents is a worthwhile strategy to enhance conjugate stability.
| Chelator | Structure Type | Charge of Ga3+ Complex | Optimal Labeling Conditions | Key Advantages | Reported Performance & Impact on Biodistribution |
|---|
| NOTA [1] [2] [3] | Macrocyclic | Neutral | Near-neutral pH, 25-90°C [2] [3] | High stability, fast kinetics, suitable for heat-sensitive biomolecules [1] [4] | • Higher radiochemical yield & improved stability vs. DOTA [1] • Lower liver uptake, highest tumor-to-blood ratio for DARPin Ec1 [1] • Lower liver SUVmax vs. DOTA-TATE in clinical study [3] | | NODAGA [1] [5] | Macrocyclic | Neutral | Near-neutral pH, ambient temperature [1] | Favorable for kit formulation, mild labeling conditions [4] | • High imaging contrast for EpCAM-targeting DARPins [1] • High tumor uptake & favorable biodistribution for HER3-targeting affibodies [5] | | DOTA [1] [2] [3] | Macrocyclic | Negative | Acidic pH (3.5-4.5), high temp (85-100°C) [2] [3] | "Gold standard" for other radiometals (e.g., 177Lu, 90Y, 111In) [6] | • Requires more stringent labeling conditions [1] [2] • Lower radiochemical yield vs. NOTA/NODAGA at low conc. [1] [2] • Higher protein binding & liver background vs. NOTA-TATE [3] | | THP [2] | Acyclic (Hydroxypyridinone) | Negative | Room temperature, near-neutral pH [2] | Ultra-fast kinetics, ideal for simple kit-type labeling [2] | • Highest reactivity in competition studies [2] • Quantitative yields at very low chelator concentrations [2] | | DFO [2] | Acyclic (Hydroxamate) | Neutral | Room temperature, near-neutral pH [2] | Mild labeling conditions [2] | • Rapid, quantitative radiochemical yields at low concentrations [2] | | HBED [2] | Acyclic | Negative | Room temperature, pH 6.5 [2] | Effective at room temperature [2] | • High radiolabeling efficiency, though may form multiple complex species [2] |
The methodology below is a generalized protocol derived from several studies for labeling peptides and proteins like TATE or DARPins [1] [4] [3].
1. Pre-processing of 68Ga Eluate:
2. Conjugation of Chelator to Targeting Molecule:
3. Radiolabeling Reaction:
4. Purification and Quality Control (QC):
The following diagrams visualize the logical decision-making process for chelator selection and the general radiolabeling workflow.
Decision workflow for selecting an optimal 68Ga chelator
General workflow for producing a 68Ga-labeled radiopharmaceutical
DOTA-MAL (Maleimido-mono-amide-DOTA) is a bifunctional chelating agent (BFCA) designed to link radioactive metals to biomolecules. Its core structure and function are based on two distinct chemical groups [1]:
This combination allows for a modular conjugation strategy, often performed in a "pre-labeling" approach where the DOTA-Mal is first complexed with the metal, and then the resulting complex (e.g., 68Ga-DOTA-Mal) is conjugated to the thiol-containing biomolecule. This protects sensitive biomolecules from harsh metal-labeling conditions [1].
The design of DOTA-Mal addresses several critical challenges in bioconjugate chemistry, particularly for preparing molecular imaging probes and therapeutics.
The table below summarizes key quantitative aspects of DOTA-Mal and its applications as gathered from the technical literature.
Table 1: Key Quantitative Data for DOTA-Mal and Related Conjugates
| Aspect | Quantitative Data | Context / Application |
|---|---|---|
| Conjugation Efficiency | Incubation for 20 min at 37°C | Standard protocol for conjugating 68Ga-DOTA-Mal to reduced RGD peptide and folate [1]. |
| Relaxivity (for Gd³⁺ MRI) | r1 = 16.49 mM⁻¹s⁻¹ at 7 T | Measured for Gd(III)-DOTA-AaLS-R108C, a protein cage nanoparticle where DOTA-mal was site-specifically conjugated to an engineered cysteine [5]. |
| Metal-to-Subunit Ratio | ~1 Gd(III)-DOTA complex per subunit | Achieved for AaLS protein cage nanoparticle, demonstrating controlled, site-specific labeling [5]. |
| Reaction Scale (Example) | 50 μg DOTA-Mal in 0.6 mL NaOAc buffer | Used for the preparation of 68Ga-DOTA-Mal [1]. |
| pH for Thiol Conjugation | pH 7.4 - 8.3 | Optimal range for the maleimide-thiol "click" reaction [1] [4]. |
Here are detailed methodologies for key DOTA-Mal conjugation procedures, adapted from the search results.
Table 2: Key Reagents and Purification Methods
| Component | Details |
|---|---|
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) are used to reduce disulfide bonds and generate free thiols for reaction [1]. |
| Buffers | Phosphate-Buffered Saline (PBS), HEPES, or NaOAc buffers are commonly used. The choice depends on the step (metal labeling vs. bioconjugation) [1] [4]. |
| Purification | PD-10 desalting columns (size-exclusion chromatography) are standard for purifying the final conjugate from excess reagents [1]. Dialysis is also used [5]. |
This strategy first labels DOTA-Mal with the radio-metal, then conjugates it to the biomolecule [1].
Preparation of 68Ga-DOTA-Mal:
68GaCl3 solution.Reduction of Thiol-Biomolecule (e.g., RGD peptide):
Conjugation:
68Ga-DOTA-Mal solution to 7.4-8.3 using 20x PBS and 0.5 M NaOH.68Ga-DOTA-Mal solution.Purification:
68Ga-DOTA-RGD) using a pre-equilibrated PD-10 desalting column, using PBS as the eluent [1].This protocol outlines the conjugation of DOTA-mal to cysteine residues on a recombinant protein, prior to metallation with Gadolinium for MRI applications [4].
DOTA-mal Conjugation to Protein:
Metallation with Gadolinium:
Characterization:
The following diagram illustrates the two primary strategic pathways for using DOTA-Mal in bioconjugation, integrating the protocols described above.
68Ga vs. 177Lu vs. Gd(III)) [1] [5] [3].
Free sulfhydryl groups (thiols, -SH) on cysteine residues provide excellent targets for site-specific protein modification. Unlike traditional lysine-based conjugation which creates heterogeneous mixtures, sulfhydryl targeting enables production of homogenous protein conjugates with superior stability, pharmacokinetics, and biological activity profiles [1]. This approach is particularly valuable in nuclear medicine, where site-specific radiolabeling of antibodies and their fragments allows for precise tumor targeting while maintaining antigen binding affinity [1].
The table below summarizes key sulfhydryl-reactive chemistries used in bioconjugation:
| Chemistry Type | Reactive Group | Reaction Product | Optimal pH | Key Features |
|---|---|---|---|---|
| Maleimides | Maleimide | Thioether | 6.5-7.5 | High thiol selectivity, stable linkage [2] |
| Haloacetamides | Iodoacetamide | Thioether | 7.0-7.5 | Thiol-selective, light-sensitive [2] |
| TS-Link Reagents | Thiosulfate | Disulfide | 7.0-7.5 | Reversible with reducing agents [2] |
| Hg-Link | Phenylmercury | Thiolate | 7.0-7.5 | Reversible with HCl or DTT [2] |
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB, provides a straightforward spectrophotometric method for free sulfhydryl quantification. The reagent reacts with free sulfhydryl groups to produce a yellow-colored 2-nitro-5-thiobenzoic acid (TNB) product with strong absorbance at 412 nm (molar extinction coefficient: 13,600 M⁻¹cm⁻¹ at pH 8.0) [3].
Protocol:
While simple and rapid, Ellman's assay has limited sensitivity and cannot identify specific modification sites within proteins [4].
Mass spectrometry enables precise localization and quantification of free sulfhydryls with peptide-level resolution. A highly sensitive workflow involves differential labeling strategies:
Detailed Protocol:
This method detects free sulfhydryl levels as low as 2% (0.02 mol SH per mol protein) using only 40 μg of protein, making it ideal for characterization during early therapeutic development [4].
Several therapeutic radiometals form stable complexes with sulfur ligands, enabling direct radiolabeling of sulfhydryl-containing proteins:
| Radiometal | Half-Life | Emissions | Applications |
|---|---|---|---|
| Technetium-99m (⁹⁹ᵐTc) | 6 hours | Gamma (140 keV) | SPECT imaging [5] |
| Rhenium-188 (¹⁸⁸Re) | 16.9 hours | Beta (769 keV avg), Gamma (155 keV) | Therapy, imaging [6] |
| Rhenium-186 (¹⁸⁶Re) | 3.7 days | Beta, Gamma | Therapy [6] |
| Copper-67 (⁶⁷Cu) | 2.6 days | Beta, Gamma | Therapy [5] |
Direct Labeling Protocol:
The resulting bond between radiometals and sulfhydryl groups demonstrates sufficient stability in blood and bodily fluids for in vivo applications [5].
Maleimide chemistry provides a versatile approach for indirect radiolabeling through stable thioether bonds:
Protocol:
This method is particularly valuable for attaching chelating groups that complex radiometals like ⁹⁰Y or ¹⁷⁷Lu.
Comprehensive characterization ensures radiopharmaceutical quality and stability:
Chromatographic Analysis:
Stability Assessments:
Radiolysis Prevention:
Sulfhydryl-directed radiolabeling enables development of targeted radiopharmaceuticals for cancer theranostics. The following diagram illustrates the conjugation and imaging process:
Sulfhydryl-based conjugation enables site-specific antibody radiolabeling for imaging and therapy.
Clinical applications span both diagnostic and therapeutic domains:
Targeting free sulfhydryl groups for site-specific radiolabeling represents a powerful methodology for developing homogenous protein conjugates with improved pharmaceutical properties. The combination of precise chemical strategies, sensitive analytical techniques, and robust quality control enables production of reliable radiopharmaceuticals for personalized medicine.
Future advancements will likely focus on engineered antibodies with optimized cysteine placement, improved bifunctional chelators with enhanced in vivo stability, and integrated theranostic platforms that leverage the unique chemistry of sulfhydryl groups for both diagnostic and therapeutic applications.
Gallium-68 (68Ga) has emerged as a valuable radionuclide in positron emission tomography (PET) imaging due to its favorable nuclear properties (68-minute half-life, 89% β+ emission) and availability from 68Ge/68Ga generator systems, making it independent of cyclotron production [1] [2]. The coordination chemistry of 68Ga primarily involves chelation by polyazamacrocyclic chelators, with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) being the "gold standard" due to its ability to form stable complexes with 68Ga and various therapeutic isotopes like 177Lu, enabling theranostic applications [3] [1]. However, conventional DOTA conjugation and labeling typically requires harsh conditions (high temperature, low pH) that can compromise protein integrity and bioactivity [3].
The innovative use of maleimido-mono-amide-DOTA (DOTA-MAL) addresses these limitations by leveraging chemoselective conjugation to sulfhydryl groups (-SH) on biomolecules [3]. This approach takes advantage of the relative scarcity of free sulfhydryl groups in most biomolecules compared to amino and carboxylic acid groups, enabling site-specific modification that helps preserve biological activity [3]. The maleimide group reacts specifically with thiols under mild physiological conditions (pH 7.0-8.0), while the DOTA component provides optimal chelation properties for 68Ga [3] [4]. This combination makes DOTA-MAL particularly valuable for labeling sensitive biomolecules such as peptides, proteins, and antibodies while maintaining their targeting specificity and binding affinity.
The traditional method for 68Ga labeling of biomolecules involves first conjugating the bifunctional chelator to the biomolecule, followed by radiolabeling with 68Ga. This approach presents challenges as biomolecules must withstand the harsh radiolabeling conditions (high temperature, acidic pH) required for efficient 68Ga-DOTA complexation, which can lead to protein degradation or inactivation [3]. For heat-sensitive proteins, this method is suboptimal and often results in inconsistent labeling yields and compromised bioactivity.
An innovative pre-labeling approach has been developed that reverses the conventional steps, offering significant advantages for protein labeling [3]. This method involves first radiolabeling the DOTA-MAL chelator with 68Ga under optimized conditions, followed by conjugation to the sulfhydryl-containing biomolecule under mild physiological conditions.
Table 1: Reaction Conditions for 68Ga-DOTA-MAL Pre-Labeling Strategy
| Step | Reaction Components | Buffer Conditions | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 68Ga-DOTA-MAL Formation | 50 μg DOTA-MAL + 2.4 mL 68GaCl3 | 0.6 mL NaOAc buffer (0.25 M, pH 5.5) | 95°C | 10 min | >95% |
| Biomolecule Reduction | 400 μg thiol-peptide/protein | PBS (pH 7.4) + TCEP (1.5 equiv) | Room Temperature | 5 min | N/A |
| Conjugation | Reduced biomolecule + 68Ga-DOTA-Mal | PBS (pH 7.4-8.3) | 37°C | 20 min | >80% |
The key advantage of this strategy is that the biomolecule is never exposed to the harsh conditions of the radiolabeling step, thereby preserving its structural integrity and biological activity [3]. The method has been successfully applied to various targeting molecules including RGD peptides (for angiogenesis imaging), folate conjugates (for tumor targeting), and bovine serum albumin (as a model protein) [3] [5].
Diagram 1: 68Ga-DOTA-MAL Pre-Labeling Workflow - This optimized strategy prevents biomolecule exposure to harsh radiolabeling conditions
Generator Elution: Elute the 68Ge/68Ga generator with 0.05-0.1 M HCl according to manufacturer instructions [3] [6]. For higher concentration, use a fractionated elution approach (collecting 1-2 mL containing approximately 2/3 of total activity) [1].
Radiolabeling: Dissolve 50 μg of DOTA-MAL in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5) in a reaction vial. Add 2.4 mL of the 68Ga eluate and incubate for 10 minutes at 95°C with continuous stirring [3].
Filtration: Pass the reaction mixture through a 0.22 μm pore-size filter into a sterile vial for temporary storage [3].
Sulfhydryl Reduction: For biomolecules with disulfide bonds, reduce 400 μg of the protein/peptide in 0.1 mL PBS (pH 7.4) using tris(2-carboxyethyl)phosphine (TCEP) at 1.5 equivalents relative to the biomolecule. Incubate for 5 minutes at room temperature [3]. For proteins like BSA, incubate with 0.3 mM dithiothreitol (DTT) in 0.1 M HEPES buffer (pH 8.3) for 90 minutes at room temperature [3].
Buffer Adjustment: Add 75 μL of 20× PBS (0.2 M, pH 7.4) to the 68Ga-DOTA-MAL solution and adjust pH to 7.4-8.3 using 0.5 M NaOH [3].
Conjugation Reaction: Add the TCEP-reduced sulfhydryl-biomolecule directly to the pH-adjusted 68Ga-DOTA-MAL solution. Incubate for 20 minutes at 37°C with continuous stirring [3].
Purification: Purify the conjugated product using a pre-equilibrated PD-10 desalting column with phosphate-buffered saline (PBS) as the eluent [3]. For certain applications, additional purification methods like HPLC may be employed.
Sterile Filtration: Pass the final product through a 0.22 μm sterile filter into a sterile vial for administration [6].
Comprehensive quality control is essential to ensure the safety, efficacy, and reproducibility of 68Ga-labeled radiopharmaceuticals. The validation process should follow established guidelines from the European Pharmacopoeia, Good Manufacturing Practice (GMP), and Good Radiopharmacy Practice [6].
Table 2: Quality Control Parameters and Specifications for 68Ga-Labeled Radiopharmaceuticals
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC, ITLC | >95% | [6] [7] |
| Radiochemical Identity | HPLC retention time matching | Conforms to reference standard | [6] |
| Chemical Purity | HPLC (chemical impurities) | Meets Ph. Eur. requirements | [6] |
| Radionuclidic Purity | Gamma spectrometry | Principal γ-photon at 511 keV | [6] |
| 68Ge Breakthrough | Gamma spectrometry | <0.001% of total activity | [6] |
| Ethanol Content | Gas chromatography (GC) | <10% | [6] |
| pH | pH strips or pH meter | 5.5-8.0 | [6] |
| Sterility | Sterility test | Sterile | [6] |
| Endotoxins | LAL test | <17.5 EU/mL | [6] |
Robust quality control systems should employ multiple analytical techniques to detect various potential impurities. As demonstrated in recent studies, combining radio-TLC, radio-UV-HPLC, and radio-SDS-PAGE provides comprehensive assessment of radiochemical purity and can identify impurities that single methods might miss [7]. For instance, while TLC can distinguish free 68Ga from protein-bound activity, it cannot differentiate between properly labeled MAA and misfolded 68Ga-HSA impurities, which HPLC can resolve [7].
Diagram 2: Comprehensive Quality Control Scheme for 68Ga-Labeled Proteins - Multiple analytical methods ensure product quality
The RGD peptide (arginine-glycine-aspartic acid) targets αvβ3 integrin receptors overexpressed on endothelial cells during angiogenesis. Using the pre-labeling approach, researchers successfully prepared 68Ga-DOTA-RGD with high specific radioactivity and demonstrated its potential for imaging angiogenesis in Lewis Lung carcinoma models and non-human primates [3] [5]. The tracer showed specific uptake in tumor regions with increased neovascularization, confirming that the labeling method preserved the biological activity of the RGD peptide [5].
Folate conjugates target the folate receptor overexpressed in various cancers. The 68Ga-DOTA-FA preparation using the pre-labeling method maintained receptor binding specificity, enabling PET imaging of folate receptor-positive tumors. This application highlights the method's compatibility with small molecule targeting agents [3].
ABY-028, an albumin-binding domain protein equipped with mal-DOTA chelator, was radiolabeled with 68Ga for PET imaging of altered vascular permeability [8]. The radiotracer distributed with the plasma pool and successfully visualized heterogeneity in vascular permeability in tumor xenografts with different vascular properties. The study demonstrated the method's applicability for monitoring changes in albumin uptake due to disease and pharmacologically altered vascular permeability [8].
Low Labeling Efficiency: Ensure proper pH adjustment (pH 5.5 for 68Ga-DOTA-MAL formation; pH 7.4-8.3 for conjugation). Verify chelator-to-radionuclide ratio and reaction temperature.
Radiochemical Impurities: Implement post-labeling purification using PD-10 columns or HPLC. Monitor for 68Ga-colloid formation which may indicate pH issues.
Biomolecule Instability: Optimize reaction times and temperatures. Use gentle reducing agents like TCEP instead of DTT when possible.
Generator Eluate Quality: Use fresh generator eluate and consider post-processing methods (cation/anion exchange) to improve 68Ga concentration and purity [1] [2].
Temperature Optimization: For heat-sensitive biomolecules, test conjugation efficiency at different temperatures (25°C, 37°C, 45°C) to find the optimal balance between labeling yield and bioactivity preservation.
Reaction Time Monitoring: Perform kinetic studies to determine minimal required reaction times, reducing potential biomolecule degradation.
Quality Control Integration: Implement inline quality control methods such as radio-TLC for rapid assessment of labeling efficiency before proceeding to the next step.
The 68Ga-DOTA-MAL pre-labeling strategy provides a robust, efficient method for radiolabeling sulfhydryl-containing biomolecules under mild conditions that preserve biological activity. This approach addresses the limitations of conventional two-step labeling methods by eliminating exposure of sensitive biomolecules to harsh radiolabeling conditions. The protocol offers excellent reproducibility, high radiochemical yields, and maintained bioactivity of the labeled products, making it particularly valuable for preclinical and clinical development of novel protein-based PET tracers.
As the field of theranostics continues to expand, with 68Ga-labeled compounds often paired with therapeutic isotopes like 177Lu, the development of reliable, mild labeling techniques becomes increasingly important [2]. The 68Ga-DOTA-MAL methodology presented in these application notes provides researchers with a standardized approach that can be adapted to various biomolecules, facilitating the development of novel targeted imaging agents for precision medicine applications.
Maleimide-thiol chemistry represents a powerful approach for site-specific bioconjugation of biomolecules with the chelator DOTA-MAL (maleimido-mono-amide-DOTA). This strategy capitalizes on the unique properties of sulfhydryl groups, which are relatively less common in most biomolecules compared to amino and carboxylic acid groups, making them ideal targets for site-specific radiolabeling. The maleimide functional group in DOTA-MAL undergoes Michael addition with free thiols (-SH) under mild physiological conditions (typically pH 7.0-8.0), forming stable thioether linkages that are essential for maintaining bioactivity of the conjugated molecules [1] [2]. This site-specificity is particularly valuable in radiopharmaceutical development, where random conjugation to lysine residues can lead to heterogeneous mixtures with compromised target affinity and altered pharmacokinetics [3] [2].
The fundamental advantage of DOTA-MAL lies in its dual functionality: the maleimide group provides specific attachment to thiol-containing biomolecules, while the DOTA chelator forms stable complexes with various radiometals used in diagnostic and therapeutic applications. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is considered the "gold standard" chelator for a series of therapeutic isotopes, with the ability to bind radiometals such as ⁶⁸Ga (for PET imaging), ¹⁷⁷Lu and ⁹⁰Y (for therapy), and others including ⁶⁴Cu, ¹¹¹In, and ²²⁵Ac [1] [4]. This versatility makes DOTA-MAL an essential tool in the development of theranostic agents that combine diagnostic imaging and targeted therapy in a single platform.
Traditional two-step labeling methods involve first conjugating DOTA-MAL to the biomolecule, followed by radiolabeling with the metallic radionuclide. However, this approach often requires harsh reaction conditions (e.g., high temperature, acidic pH) for the radiolabeling step, which can damage sensitive biomolecules [1]. To address this limitation, an improved strategy has been developed where DOTA-MAL is first radiolabeled under optimized conditions, followed by conjugation to the target biomolecule under mild physiological conditions (pH 8.0 at room temperature). This innovative approach minimizes damage to bioactive molecules while maintaining high radiochemical yield and purity [1].
Essential reagents include DOTA-MAL (commercially available from Macrocyclics), thiol-containing biomolecules (peptides, proteins, or folates), tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) for reduction of disulfide bonds, sodium acetate buffer (0.25 M, pH 5.5), phosphate-buffered saline (PBS, pH 7.4), HEPES buffer (pH 8.3), and 0.05 M HCl for generator elution. Critical equipment includes a ⁶⁸Ge/⁶⁸Ga isotope generator, radio-HPLC system with a size-exclusion column (Superose 12 10/300 GL), PD-10 desalting columns for purification, and a dose calibrator for radioactivity measurement [1]. All solvents should be HPLC-grade, and water must be distilled and deionized using a system such as Milli-Q (18.2 MΩ/cm) [1].
Step 1: Thiol Reduction - Add 0.825 μmol of TCEP (1.5 equivalents) to 0.1 mL of PBS (pH 7.4) containing 400 μg of thiol-modified RGD peptide. Incubate for 5 minutes at room temperature to reduce disulfide bonds and generate free thiol groups [1].
Step 2: pH Adjustment - Add 75 μL of 20× PBS (0.2 M, pH 7.4) to the ⁶⁸Ga-DOTA-Mal solution, then adjust the pH to 7.4–8.3 using 0.5 M NaOH. This step is critical as the maleimide-thiol reaction proceeds most efficiently in this pH range [1].
Step 3: Conjugation Reaction - Combine the TCEP-reduced sulfhydryl RGD peptide (HS-RGD) directly with the pH-adjusted ⁶⁸Ga-DOTA-Mal solution. Incubate for 20 minutes at 37°C with continuous stirring to facilitate conjugation [1].
Step 4: Purification - Purify the ⁶⁸Ga-DOTA-RGD conjugate using a pre-equilibrated PD-10 desalting column with PBS as the eluent. Collect the purified conjugate for quality control and subsequent applications [1].
The procedure for conjugating DOTA-MAL with folate follows a similar protocol with slight modifications:
Reduction Step - Reduce HS-FA using 0.225 μmol of TCEP (1.5 equivalents) following the same procedure as for the RGD peptide [1].
Conjugation - Add the TCEP-treated reduction products to the pH-adjusted ⁶⁸Ga-DOTA-Mal solution. Stir continuously for 20 minutes at 37°C to form the ⁶⁸Ga-DOTA-FA conjugate [1].
Purification - Use a pre-equilibrated PD-10 desalting column to purify the ⁶⁸Ga-DOTA-FA conjugate, collecting the product for further analysis [1].
For protein conjugation such as with BSA, the protocol requires adjustments to account for the larger molecular size:
Reduction - Incubate 0.1 mM (6.7 g) of BSA in 0.1 M HEPES buffer (pH 8.3) with 0.3 mM dithiothreitol (DTT) for 90 minutes at room temperature. This extended reduction time ensures adequate reduction of disulfide bonds in the protein structure [1].
Conjugation - Add the reduced BSA to the activated DOTA-MAL conjugate. The reaction should proceed for 30-60 minutes at room temperature or 37°C, with optimal time determined empirically for each protein [1].
Purification - Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents. For radiolabeled conjugates, PD-10 desalting columns can be used [1].
Table 1: Summary of Conjugation Reaction Conditions for Different Biomolecules
| Biomolecule | Reduction Agent | Reaction pH | Temperature | Time | Purification Method |
|---|---|---|---|---|---|
| RGD Peptide | TCEP (1.5 equiv) | 7.4-8.3 | 37°C | 20 min | PD-10 Desalting |
| Folate (FA) | TCEP (1.5 equiv) | 7.4-8.3 | 37°C | 20 min | PD-10 Desalting |
| BSA | DTT (0.3 mM) | 8.3 | Room Temperature | 90 min | Size-exclusion Chromatography |
Radiochemical purity assessment is typically performed using radio-HPLC or instant thin-layer chromatography (iTLC). For HPLC analysis, a size-exclusion column (Superose 12 10/300 GL) is recommended with PBS as the mobile phase at a flow rate of 0.5-1.0 mL/min [1]. Mass spectrometry provides crucial information about the molecular weight of the conjugates and the chelator-to-biomolecule ratio. Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for characterizing immunoconjugates and determining the distribution of DOTA modifications across different sites [3].
Binding affinity assays should be conducted to confirm that the conjugation process does not impair the biological activity of the biomolecule. For targeting molecules like RGD peptides or folates, in vitro binding assays using cells expressing the target receptors can validate maintenance of target affinity after conjugation [1]. Stability studies are essential to evaluate the integrity of the conjugate under physiological conditions. These include incubation in human serum at 37°C with periodic analysis by radio-HPLC to detect potential decomposition or transchelation [1] [2].
The conjugation efficiency can be determined by measuring the incorporation rate of the radiolabel using radio-HPLC or iTLC. The chelator-to-antibody ratio (CAR) is a critical quality attribute for antibody-based conjugates, which can be determined by mass spectrometry [3]. For the kinetically controlled bioconjugation approach described in the literature, LC-MS analyses enable assessment of the CAR and the number of chelating moieties linked to the mAb chains [3]. Proteolysis experiments followed by MS analysis can identify specific lysine residues involved in bioconjugation, with studies showing four lysine residues mainly involved: K188 for the light chain and K30, K293, and K417 for the heavy chain [3].
Table 2: Analytical Techniques for Conjugate Characterization
| Analytical Parameter | Recommended Method | Acceptance Criteria | Application |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC, iTLC | >95% | All conjugates |
| Chelator-to-Biomolecule Ratio | LC-MS, UV-Vis Spectroscopy | Variable based on application | All conjugates |
| Immunoreactivity | Cell Binding Assays | >85% retention of binding affinity | Targeted conjugates |
| Serum Stability | Serum Incubation + HPLC | >90% intact after 24h | All conjugates |
| Aggregate Formation | Size-Exclusion HPLC | <5% aggregates | Protein conjugates |
The DOTA-MAL conjugation platform has been successfully applied to develop various targeted radiopharmaceuticals for molecular imaging and therapy. In one proof-of-concept study, three ⁶⁸Ga-labeled bioactive molecules (⁶⁸Ga-DOTA-RGD, ⁶⁸Ga-DOTA-FA, and ⁶⁸Ga-DOTA-BSA) were prepared using the novel pre-labeling strategy under mild conditions (pH 8.0 at room temperature) [1]. The biological and chemical properties of these radiotracers were well maintained, demonstrating the effectiveness of this approach for preserving bioactivity while achieving high specific activity.
In cancer theranostics, site-specific conjugation of DOTA-MAL to engineered antibodies has shown remarkable promise. A study focusing on HER2-targeted radioimmunoconjugates demonstrated that site-specific conjugation produced more homogeneous products with superior in vivo performance compared to random conjugation approaches [4]. Similarly, in the development of PET imaging agents for tumor detection, site-specific conjugation of DOTA to diabodies (engineered antibody fragments) followed by radiolabeling with ⁶⁴Cu resulted in excellent tumor visualization with favorable pharmacokinetics [5].
A particularly insightful case study involves the site-specific attachment of monodispersed PEG chains of increasing molecular size (n = 12, 24, and 48) to a thiolated anti-TAG-72 diabody using DOTA-MAL chemistry [5]. The conjugation was achieved through engineered cysteine residues in the L1 loop of the VL domain, which were positioned approximately 6-7 Å apart with side chain thiol groups exposed to solvent [5]. The resulting conjugates exhibited improved pharmacokinetics with monotonic decreases in kidney uptake and increases in blood circulation time corresponding to PEG size.
The DOTA-PEG₄₈-conjugated diabody demonstrated particularly favorable characteristics, with up to 80% ID/g of tumor uptake and a tumor-to-blood ratio of 8 at 24 hours when radiolabeled with ¹¹¹In [5]. When labeled with ⁶⁴Cu for PET imaging, this conjugate showed 37.9% ID/g of tumor uptake (T/B = 8) at 44 hours in animal models [5]. Importantly, there was no loss of immunoreactivity compared to the parent unconjugated diabody, highlighting the advantage of site-specific conjugation for preserving biological function [5].
Table 3: Performance Comparison of DOTA-MAL Conjugates in Preclinical Models
| Conjugate Type | Biomolecule | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Application |
|---|---|---|---|---|---|
| DOTA-RGD | RGD peptide | ⁶⁸Ga | Data not specified | Data not specified | Angiogenesis Imaging |
| DOTA-FA | Folate | ⁶⁸Ga | Data not specified | Data not specified | Folate Receptor Imaging |
| DOTA-PEG₁₂-Diabody | Anti-TAG-72 diabody | ⁶⁴Cu | Intermediate | Intermediate | Tumor PET Imaging |
| DOTA-PEG₄₈-Diabody | Anti-TAG-72 diabody | ⁶⁴Cu | 37.9% at 44h | 8 at 44h | Tumor PET Imaging |
Low conjugation efficiency is frequently encountered, which may result from inadequate reduction of disulfide bonds, oxidation of thiol groups before conjugation, or suboptimal reaction pH. To address this, ensure fresh reduction agents are used and consider performing the reaction under inert atmosphere to prevent thiol oxidation. The reduction efficiency can be monitored using Ellman's reagent (DTNB) to quantify free thiol groups before conjugation [1] [2]. Maintenance of bioactivity after conjugation is another critical consideration. If biological activity is compromised, evaluate the conjugation site—engineering cysteine residues away from active sites or utilizing site-specific mutagenesis can preserve functionality [5].
Radiochemical instability may manifest as dissociation of the radionetal from the conjugate. This can be addressed by ensuring proper chelation through optimized reaction conditions, including pH control and the use of high-purity reagents. For maleimide-based conjugates, hydrolysis of the thiosuccinimide ring has been observed as a common biotransformation, which actually enhances stability by preventing retro-Michael reactions [6]. If aggregate formation occurs, particularly with protein conjugates, optimize the reaction stoichiometry to prevent over-conjugation and introduce a purification step such as size-exclusion chromatography to remove aggregates [1].
Reaction stoichiometry significantly influences conjugation efficiency and product homogeneity. For cysteine-based conjugations, a molar ratio of 1.5:1 to 3:1 (DOTA-MAL to thiol groups) typically provides optimal results without excessive heterogeneity [1] [5]. The pH optimization is crucial as maleimide-thiol reaction kinetics are pH-dependent, with optimal conjugation occurring between pH 7.0-8.0. Below pH 7.0, the reaction rate decreases significantly due to thiol protonation, while above pH 8.0, hydrolysis of the maleimide group can compete with conjugation [1] [2].
Temperature and time parameters should be optimized for each biomolecule. While standard protocols recommend 37°C for 20-30 minutes, temperature-sensitive biomolecules may require longer reaction times at lower temperatures (e.g., 4°C overnight) [1]. For engineered proteins with introduced cysteine residues, structural analysis should guide conjugation site selection to avoid disruption of folding or function. Molecular modeling can ensure cysteine residues are positioned approximately 6-7 Å apart with side chain thiol groups exposed to solvent [5].
The following diagram illustrates the comprehensive workflow for site-specific conjugation using DOTA-MAL, from preparation through final characterization:
Diagram 1: Comprehensive workflow for site-specific conjugation of biomolecules with DOTA-MAL, covering preparation, reaction, purification, and quality control stages.
Site-specific conjugation using DOTA-MAL represents a powerful methodology for creating well-defined bioconjugates with preserved bioactivity. The maleimide-thiol chemistry offers an optimal balance of selectivity and efficiency under mild physiological conditions, making it particularly valuable for sensitive biomolecules. The strategic two-step approach—labeling DOTA-MAL first followed by conjugation to the biomolecule—minimizes damage to bioactive compounds while maintaining high radiochemical yields [1].
The applications presented demonstrate the versatility and robustness of this platform across various biomolecule classes, from small peptides to engineered antibodies. As the field of radiopharmaceuticals continues to evolve toward more targeted and personalized approaches, the demand for site-specific conjugation methods that produce homogeneous, well-characterized conjugates will only increase. The DOTA-MAL platform, with its compatibility with multiple theranostic isotopes and diverse biomolecules, is well-positioned to meet these demands and drive innovation in molecular imaging and targeted radionuclide therapy.
The conventional method for radiolabeling biomolecules with Gallium-68 (⁶⁸Ga) involves first conjugating the biomolecule to a chelator (like DOTA) and then performing the radiolabeling. However, the harsh conditions (low pH, high temperature) required for the ⁶⁸Ga-DOTA reaction can damage or denature fragile proteins and peptides, leading to a loss of bioactivity [1] [2].
The two-step labeling strategy using DOTA-MAL (Maleimido-mono-amide-DOTA) inverts this process. The key advantage is that the radiolabeling step is performed on the chelator first, under harsh conditions, before conjugation to the biomolecule under mild, room-temperature conditions. This protects the bioactive molecule from potential damage [1].
The following protocol is adapted from recent research for the production of ⁶⁸Ga-DOTA-MAL-conjugated tracers [1].
The table below summarizes the typical performance outcomes for this two-step labeling strategy as reported in the literature [1].
| Parameter | Typical Value | Conditions / Notes |
|---|---|---|
| ⁶⁸Ga-DOTA-MAL Labeling Efficiency | > 95% | Room temperature, pH 4.0, 5-10 min [1]. |
| Final Conjugation Efficiency | High (Strategy validated for multiple molecules) | pH 8.0, room temperature [1]. |
| Overall Radiochemical Yield (RY) | Not explicitly stated for final product | The high efficiency of both steps suggests a robust overall yield. |
| Radiochemical Purity (RCP) | > 95% | After simple purification [1]. |
| Molar Activity (A~m~) | 20-45 GBq/µmol | For similar kit-based ⁶⁸Ga-protein labeling methods [2]. |
| Total Preparation Time | ~30 minutes | From generator elution to final product. |
To ensure the product is suitable for preclinical or clinical use, the following quality control tests should be performed, in line with European Pharmacopoeia guidelines [4]:
The following diagram illustrates the logical sequence and key advantages of the two-step ⁶⁸Ga-DOTA-MAL labeling strategy.
Maleimide-DOTA is a bifunctional chelator critical for developing targeted PET imaging probes. It facilitates the stable conjugation of radionuclides to biomolecules like antibodies and antibody fragments via sulfhydryl groups [1]. This approach is widely used in immuno-PET to visualize specific biological targets in vivo [2] [3].
A key challenge with maleimide-thiol conjugates is their potential instability in vivo due to a retro-Michael reaction, which can lead to deconjugation and elevated background signal in clearance organs [1]. Despite this, maleimide chemistry remains popular due to the well-defined, site-specific conjugation it enables to engineered cysteine residues.
The table below summarizes key characteristics of the maleimide-DOTA conjugate for radioimmunoconjugate preparation.
| Parameter | Specification / Characteristic |
|---|---|
| Primary Use | Site-specific conjugation of radionuclides (e.g., (^{64})Cu, (^{177})Lu) to cysteine residues on biomolecules [3] [1]. |
| Common Radionuclides | (^{64})Cu (PET imaging), (^{177})Lu (Radionuclide Therapy), (^{225})Ac (Alpha Therapy) [3]. |
| Conjugation Site | Typically targets interchain disulfide bonds (reduced to sulfhydryl groups) or engineered cysteines [1]. |
| Critical Consideration | Susceptible to deconjugation via retro-Michael reaction in vivo, which can increase liver and spleen uptake [1]. |
| Alternative Chelators | NOTA (often preferred for (^{68})Ga and (^{64})Cu due to higher kinetic stability) [3] [4]. |
| Alternative Chemistries | Phenyloxadiazolesulfone (PODS), glycoengineering for improved stability or homogeneity [1]. |
The following detailed protocol for creating and evaluating a (^{64})Cu-labeled antibody using maleimide-DOTA is adapted from preclinical studies [3]. This workflow is also applicable to fragments or other proteins.
Diagram Title: Radioimmunoconjugate Synthesis Workflow
The table below outlines the essential experiments to characterize the new radioimmunoconjugate before in vivo application.
| Assay | Methodology | Target Outcome |
|---|---|---|
| Serum Stability | Incubate in human serum at 37°C; analyze supernatant by radio-iTLC/HPLC over time (e.g., 4, 24, 48h) [3]. | >95% of radiolabel remains conjugated after 4 hours [3]. |
| Immunoreactivity | Use a direct cell-binding assay. Incubate tracer with antigen-positive vs. antigen-negative cells; measure cell-bound radioactivity [3]. | Retention of high immunoreactivity (e.g., >50%) post-conjugation and radiolabeling [3]. |
| Binding Affinity | Perform competitive cell-binding assays or surface plasmon resonance (SPC) to determine the dissociation constant (KD). | Minimal change in KD compared to the parental, unmodified antibody [1]. |
The development of 68Ga-labeled maleimide-monoamide-DOTA ([68Ga]Ga-DM) represents a significant advancement in positron emission tomography (PET) imaging for lymphatic system assessment [1]. This novel tracer leverages the maleimide-thiol covalent bonding strategy to bind selectively and irreversibly to the cysteine-34 position of endogenous serum albumin [1]. This mechanism enables high-contrast imaging of lymphatic structures based on physiological alterations in vascular permeability, bypassing the complexities and limitations associated with traditional in vitro labeling of blood components or albumin [1]. These application notes provide a detailed technical protocol for researchers and drug development professionals to synthesize, characterize, and utilize [68Ga]Ga-DM for preclinical imaging of lymph nodes.
The synthesis of [68Ga]Ga-DM is a efficient and robust process suitable for standard radiochemistry laboratories [1].
Table 1: Key Physicochemical and Radiochemical Parameters of [68Ga]Ga-DM.
| Parameter | Result | Method |
|---|---|---|
| Radiochemical Yield (RCY) | > 90% | Radio-HPLC [1] |
| Radiochemical Purity (RCP) | > 99% | Radio-HPLC [1] |
| Molar Activity (A(_m)) | 249.60 ± 68.50 GBq/μmol | UV standard curve [1] |
| LogP (Partition Coefficient) | -3.15 ± 0.08 | Octanol-water partition [1] |
| *In Vitro* Stability (in saline) | Stable up to 120 min | HPLC analysis [1] |
A critical feature of [68Ga]Ga-DM is its rapid and efficient covalent binding to serum albumin, which is fundamental to its imaging mechanism.
The following diagram illustrates the workflow from tracer synthesis to its in vivo mechanism and application in lymph node imaging.
Table 2: Biodistribution Profile of [68Ga]Ga-DM in Healthy Mice (%ID/g, Mean ± SD).
| Organ/Tissue | 2 min p.i. | 5 min p.i. | 30 min p.i. | 60 min p.i. | 120 min p.i. | | :--- | :--- | :--- | :--- | :--- | :--- | | Blood | 22.22 ± 1.34 | 17.21 ± 0.34 | 12.33 ± 1.37 | 9.68 ± 0.56 | 8.22 ± 1.84 | | Kidneys | 46.61 ± 10.71 | 19.46 ± 6.92 | N/R | N/R | N/R | | Lungs | 19.27 ± 2.62 | N/R | N/R | N/R | N/R | | Liver | 5.90 ± 0.36 | N/R | N/R | N/R | N/R | | Heart | 8.12 ± 0.68 | N/R | N/R | N/R | N/R | | N/R: Not explicitly reported in the source data for this time point. [1] |
The uptake of [68Ga]Ga-DM in lymph nodes is highly dependent on their pathological status, making it a sensitive indicator of inflammation or other permeability-altering diseases [1].
The [68Ga]Ga-DM tracer provides a reliable and efficient method for high-contrast lymph node PET imaging. Its simple, high-yield synthesis and unique covalent albumin-binding mechanism offer a significant advantage over traditional agents. These protocols provide a foundation for researchers to utilize this tracer in preclinical studies, particularly for investigating diseases that alter lymphatic function or vascular permeability.
Human Serum Albumin (HSA) has emerged as a highly valuable biomaterial for improving the pharmacokinetic properties of radiopharmaceuticals due to its unique physiological characteristics. As the most abundant plasma protein (35-50 mg/mL), HSA possesses a remarkable biological half-life of approximately 19 days in humans, which is primarily mediated by FcRn receptor-mediated recycling that protects it from lysosomal degradation [1] [2]. This extended circulation time, combined with its natural accumulation in tumor tissues, makes HSA an ideal carrier for targeted delivery of radiopharmaceuticals. The enhanced tumor targeting occurs through two primary mechanisms: active nutrient uptake by malignant cells with heightened consumption of plasma proteins, and the Enhanced Permeability and Retention (EPR) effect which allows macromolecules to accumulate in tumor tissue due to leaky vasculature and impaired lymphatic drainage [1] [3].
The maleimide-based conjugation strategy represents a particularly promising approach for developing albumin-binding radiopharmaceuticals because it enables site-selective functionalization at cysteine-34 (Cys34), the only free thiol in HSA [1] [2]. This specific conjugation addresses a critical limitation in radiopharmaceutical development: the rapid clearance of small molecules from circulation, which results in insufficient tumor exposure and suboptimal targeting [3]. By covalent attachment to albumin via maleimide chemistry, radiopharmaceuticals can achieve significantly prolonged circulation time, dramatically increased tumor accumulation, and ultimately improved therapeutic efficacy for oncology applications [1] [4]. This approach has shown promise across multiple radiopharmaceutical classes, including those targeting prostate-specific membrane antigen (PSMA), fibroblast activation protein (FAPI), somatostatin receptors, and other molecular targets [2] [5].
The maleimide-thiol conjugation reaction represents a cornerstone of bioconjugation chemistry for radiopharmaceutical applications due to its exceptional selectivity and efficiency under physiological conditions. Maleimide functional groups exhibit high specificity toward sulfhydryl groups, forming stable thioether linkages at neutral to slightly basic pH conditions [1] [4]. This specificity is particularly valuable for albumin conjugation because HSA contains a single reactive thiol group at position Cys34, enabling site-selective modification without random labeling that could compromise protein function [1] [2]. The reaction proceeds rapidly at room temperature or physiological temperature (37°C), with second-order rate constants typically ranging from 1-10 M⁻¹s⁻¹, allowing for efficient conjugation within minutes to hours depending on concentration and conditions [4].
The fundamental advantage of maleimide chemistry lies in its ability to facilitate in situ bioconjugation following intravenous administration. Maleimide-functionalized radioligands can be administered directly and undergo rapid covalent binding with circulating albumin, typically reaching conjugation efficiencies of 70-90% within minutes post-injection [4]. This approach eliminates the need for complex ex vivo conjugation procedures and minimizes the risk of protein denaturation or aggregation. However, it is crucial to consider that the reactivity of Cys34 in commercial HSA preparations can vary significantly (23-41% free thiol content) depending on the source and storage conditions, necessitating careful selection of albumin products for consistent results [1].
Table 1: Reagents and Equipment for Maleimide-Based Albumin Conjugation
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Albumin Sources | Pharmaceutical HSA solutions (preferred) or lyophilized powders from native/recombinant sources | Select batches with high free thiol content (>40%); avoid oxidized preparations |
| Maleimide Reagents | DFOmaleimide (DFOmal) or other maleimide-functionalized chelators | Maintain under inert atmosphere; dissolve in anhydrous DMSO immediately before use |
| Buffers & Solutions | Phosphate-buffered saline (PBS, 0.01 M, pH 7.4), ammonium acetate (0.1-0.5 M, pH 6.5-7.5) | Degas buffers and sparge with nitrogen to prevent thiol oxidation |
| Purification Equipment | PD-10 desalting columns, centrifugal concentrators (30 kDa MWCO), HPLC system with size-exclusion columns | Use argon-purged buffers for purification to maintain reduced thiol states |
| Analytical Instruments | UV-Vis spectrophotometer, analytical HPLC, mass spectrometer | Confirm conjugation efficiency and characterize product integrity |
The following protocol outlines the site-selective conjugation of DFOmaleimide to HSA, adapted from the pioneering work on [⁸⁹Zr]Zr-DFOmalHSA [1]:
Preparation of HSA Solution: Reconstitute or dilute HSA in degassed PBS (0.01 M, pH 7.4) to a final concentration of 5-10 mg/mL. Pharmaceutical HSA formulations typically require only dilution, while lyophilized powders should be reconstituted and filtered through a 0.22 μm membrane. Critical note: Perform a DTNB assay to determine free thiol content, selecting only batches with >35% free thiol for optimal conjugation efficiency [1].
Maleimide Activation and Reaction: Prepare a fresh solution of DFO*maleimide in anhydrous DMSO (10 mM stock). Add the maleimide reagent to the HSA solution in a 1.2:1 molar ratio (maleimide:HSA) to ensure complete reaction while minimizing excess reagent. Incubate the reaction mixture with gentle agitation at room temperature for 2 hours under nitrogen atmosphere.
Purification of Conjugate: Remove unreacted DFO*maleimide and reaction byproducts using PD-10 desalting columns equilibrated with degassed PBS. Alternatively, perform diafiltration using 30 kDa molecular weight cut-off centrifugal concentrators with 3-5 buffer exchanges. Confirm complete removal of unreacted maleimide by HPLC analysis.
Quality Assessment: Determine the chelator-to-protein ratio (CPR) using spectrophotometric methods (absorbance at 280 nm for protein and specific wavelength for chelator). Typical CPR values should approach 1.0 for site-specific conjugation. Analyze conjugate purity by size-exclusion chromatography (>95% monomeric HSA) and mass spectrometry to confirm identity [1].
The resulting DFO*malHSA conjugate demonstrates excellent metabolic stability and serves as an optimal precursor for radiolabeling with zirconium-89, gallium-68, or other radiometals for PET imaging applications [1].
Comprehensive characterization of albumin-bioconjugates is essential to ensure batch-to-batch consistency and optimal performance in biological systems. The following analytical techniques should be implemented as part of a rigorous quality control protocol:
Size-Exclusion Chromatography (SEC): Perform SEC analysis using TSKgel G2000SWxl or comparable columns to evaluate aggregate formation and confirm monomeric state. The mobile phase (0.1 M phosphate buffer, 0.1 M Na₂SO₄, pH 6.8) should be run at 0.5-1.0 mL/min with detection at 220 nm and 280 nm. Acceptable criteria: >95% monomeric HSA, <5% aggregates [1].
Mass Spectrometric Analysis: Utilize ESI-TOF or Orbitrap mass spectrometry to determine accurate molecular weight of the conjugate. Expected mass increase should correspond to the addition of DFO* (theoretical Δm = 917 Da for DFO*). This confirms site-specific modification and absence of nonspecific labeling [1].
DTNB Assay for Free Thiol Quantification: Monitor the conjugation efficiency by measuring remaining free thiol groups after reaction. Add 100 μL of conjugate solution (1 mg/mL) to 900 μL of DTNB reagent (0.1 mM in PBS), incubate 15 minutes, and measure absorbance at 412 nm. Compare against HSA standard curve. Successful conjugation typically results in >80% consumption of free thiol groups [1].
Radiolabeling Efficiency Testing: For preliminary evaluation, radiolabel a small aliquot of conjugate with a test radionuclide (e.g., gallium-68, zirconium-89) and determine radiochemical purity by instant thin-layer chromatography (iTLC) or radio-SEC. Acceptable radiochemical yield should exceed >95% for clinical applications [1] [6].
Table 2: Radiolabeling Conditions for Different Radioisotopes with Maleimide-Albumin Conjugates
| Radioisotope | Optimal Chelator | Reaction Buffer | Temperature & Time | Purification Method | Typical Yield |
|---|---|---|---|---|---|
| Zirconium-89 (t₁/₂=3.3 d) | DFO* (preferred) or DFO | 0.5 M HEPES, pH 7.0-7.5 | 37°C, 60-90 minutes | PD-10 column, PBS elution | >95% [1] |
| Copper-64 (t₁/₂=12.7 h) | NOTA, DOTA | 0.1 M NH₄OAc, pH 5.5-6.5 | 95°C, 30 minutes or 37°C, 60 minutes | PD-10 column, PBS elution | >90% [6] |
| Gallium-68 (t₁/₂=68 min) | DOTA, NOTA | 0.1 M NaOAc, pH 4.0-4.5 | 95°C, 15 minutes or RT, 10 minutes | C18 cartridge or SEC | >95% [2] |
| Lutetium-177 (t₁/₂=6.65 d) | DOTA | 0.1 M NH₄OAc, pH 4.5-5.5 | 95°C, 30 minutes | PD-10 column, PBS elution | >98% [2] |
The following protocol details the radiolabeling of DFO*malHSA with zirconium-89 for PET imaging applications, optimized for maximum specific activity and stability [1]:
Preparation of [⁸⁹Zr]Zr-oxalate: Adjust the [⁸⁹Zr]Zr-oxalate solution (typically in 1 M oxalic acid) to pH 7.0-7.5 using 1 M Na₂CO₃ with gentle vortexing. The final oxalate concentration should be <10 mM to prevent chelator competition.
Radiolabeling Reaction: Add 50-100 μg of DFOmalHSA conjugate in HEPES buffer (0.5 M, pH 7.0-7.5) to the neutralized [⁸⁹Zr]Zr solution. The optimal molar ratio of DFO:Zr is 3:1 to ensure complete complexation. React at 37°C for 60-90 minutes with occasional shaking.
Purification and Formulation: Purify the reaction mixture using a PD-10 desalting column equilibrated with PBS. Elute with PBS and collect the protein-containing fraction (typically 2.5-3.5 mL elution volume). Filter sterilize through a 0.22 μm membrane for in vivo applications.
Quality Control Testing: Determine radiochemical purity by iTLC (stationary phase: silica gel impregnated glass fiber; mobile phase: 50 mM EDTA, pH 5.5). Free [⁸⁹Zr]Zr-EDTA migrates with the solvent front (Rf = 0.9-1.0), while [⁸⁹Zr]Zr-DFO*malHSA remains at the origin (Rf = 0.0-0.1). Additional confirmation can be obtained by radio-SEC. Acceptable criteria: >95% radiochemical purity, <5% free [⁸⁹Zr]Zr [1].
The resulting [⁸⁹Zr]Zr-DFOmalHSA demonstrates excellent in vivo stability due to the superior chelation properties of DFO compared to traditional DFO, with <2% transchelation to transferrin observed over 72 hours in serum stability studies [1].
Comprehensive preclinical evaluation is essential to validate the performance of maleimide-based albumin-binding radiopharmaceuticals before clinical translation. The following protocols outline key characterization methods:
Serum Stability Assay:
Biodistribution Studies:
Longitudinal PET Imaging:
The following workflow diagram illustrates the complete process for developing and evaluating maleimide-based albumin-binding radiopharmaceuticals:
Figure 1: Workflow for Development of Maleimide-Based Albumin-Binding Radiopharmaceuticals
The maleimide-albumin binding strategy has been successfully applied to enhance the targeting efficiency of various radiopharmaceutical classes, demonstrating its versatility across different molecular targets and radionuclides:
PSMA-Targeted Radiotherapeutics: Maleimide-functionalized PSMA inhibitors conjugated with albumin have shown remarkable improvements in tumor accumulation and retention. In preclinical models, [¹⁷⁷Lu]Lu-PSMA-ALB-02 demonstrated significantly enhanced tumor-to-kidney ratios compared to non-albumin-binding counterparts, potentially reducing renal toxicity while maintaining therapeutic efficacy [5]. The extended circulation half-life (6-8 hours vs. <1 hour for conventional agents) allows for more sustained tumor irradiation, particularly beneficial for tumors with heterogeneous target expression [2].
FAPI-Targeted Agents: Fibroblast activation protein inhibitor (FAPI) conjugates incorporating maleimide-based albumin binders have shown dramatically extended circulation times and improved tumor retention. Evans blue-modified FAPI radiopharmaceuticals demonstrated remarkable tumor growth suppression in U87MG tumor models with negligible side effects, positioning them as promising candidates for clinical translation [5]. The extended circulation half-life achieved through albumin binding enables higher tumor radiation doses without increasing administered activity [4].
Dual-Targeting Approaches: Innovative strategies combining albumin binding with receptor-specific targeting have emerged as particularly powerful platforms. The GluCAB-maleimide-1 compound, designed for dual-targeting through both albumin binding and glucose metabolism, exhibited prolonged biological half-life (6-8 hours) and enhanced hepatic presence in biodistribution studies, highlighting the potential for multi-mechanism tumor targeting [6].
The path to clinical implementation of maleimide-based albumin-binding radiopharmaceuticals requires careful consideration of several key factors:
Radionuclide Selection: Matching radionuclide physical half-life with biological half-life is crucial for optimal imaging or therapy. Zirconium-89 (t₁/₂=3.3 days) is ideal for long-circulating albumin conjugates for PET imaging, while lutetium-177 (t₁/₂=6.65 days) provides therapeutic efficacy for slowly accumulating targets [1] [2].
Chelator Optimization: The choice of chelator significantly impacts stability and biodistribution. DFO* demonstrates superior performance for zirconium-89 compared to conventional DFO due to its octadentate coordination matching zirconium's preferred coordination number of eight [1]. Similarly, DOTA remains the gold standard for lutetium-177 and other lanthanides.
Dosimetry Considerations: The prolonged circulation time of albumin-binding radiopharmaceuticals results in altered radiation exposure patterns, typically with increased blood dose and potentially higher hepatic exposure. Comprehensive dosimetry studies are essential during preclinical development to identify potential toxicity concerns [2].
Patient Stratification: The development of companion diagnostics, such as [⁸⁹Zr]Zr-DFO*malHSA for PET imaging, enables identification of patients with high tumor albumin accumulation who are most likely to benefit from albumin-binding therapeutics [1]. This personalized medicine approach maximizes therapeutic efficacy while minimizing unnecessary radiation exposure in non-responders.
Table 3: Advantages and Limitations of Maleimide-Based Albumin-Targeting Strategy
| Aspect | Advantages | Limitations & Mitigation Strategies |
|---|---|---|
| Pharmacokinetics | Extended circulation half-life (6-8 h vs <1 h); Enhanced tumor accumulation through EPR effect | Increased background activity; Use pre-imaging or late time point imaging to improve contrast |
| Targeting Efficiency | Improved tumor-to-background ratios over time; Suitable for both imaging and therapy applications | Potential reduced cellular uptake due to albumin binding; Optimize linker chemistry for drug release |
| Chemical Properties | Site-specific conjugation at Cys34; Well-defined bioconjugate composition; High in vivo stability | Variable free thiol content in commercial HSA; Implement rigorous HSA quality control measures |
| Clinical Translation | In situ conjugation simplifies formulation; Reduced renal clearance minimizes nephrotoxicity | Altered biodistribution requires thorough dosimetry; Implement patient stratification strategies |
The maleimide-based strategy for developing albumin-binding radiopharmaceuticals represents a significant advancement in targeted nuclear medicine, addressing the critical limitation of rapid clearance that plagues conventional small molecule agents. The site-specific conjugation at Cys34 of albumin enables predictable pharmacokinetics and optimal tumor targeting through enhanced permeability and retention effects combined with receptor-mediated targeting. The comprehensive protocols outlined in this document provide researchers with robust methods for conjugate synthesis, characterization, radiolabeling, and preclinical validation.
Future developments in this field will likely focus on optimized albumin binders with tunable binding affinity to achieve optimal balance between circulation time and tumor penetration, cleavable linkers that maintain stability during circulation but release payloads upon tumor entry, and combination approaches that leverage both covalent and non-covalent albumin interaction mechanisms. Additionally, the growing interest in theranostic applications where the same albumin-targeting platform is used for both imaging and therapy promises to advance personalized cancer treatment. As these technologies mature, maleimide-based albumin-binding radiopharmaceuticals are poised to become valuable tools in the nuclear medicine arsenal, particularly for treating tumors with limited receptor expression or accessibility.
| Radiopharmaceutical / Kit Type | Labeling Temperature / Time | Key Components & Conditions | Key Findings / Efficiency | Reference |
|---|---|---|---|---|
| General Cold Kits (e.g., for PSMA-11, DOTATATE) | Heated ( > 95°C for 5-20 min) [1] [2] | Lyophilized precursor (e.g., PSMA-11, DOTATOC), buffer (e.g., HEPES), Ga-68 eluate | Aims for user-friendly, robust, and cost-effective "instant" preparation. Crucial factors: Ga-68 eluate quality, pH, buffer inertness, and aseptic handling. [2] | [1] [2] |
| Cationic 68Ga-MAA (Using Tc-99m Kit) | 90°C for 7 minutes [3] | Commercial Tc-99m MAA kit, HEPES buffer, 5M NaCl, automated synthesis module | Labeling efficiency >99%. Protocol is simple, reliable, and GMP-compliant, but requires heating. No organic solvents used. [3] | [3] |
| [68Ga]Ga-PSMA-11 (Cyclotron Ga-68) | Heated (Specific T° not stated, requires purification) [4] | PSMA-11 precursor (contains HBED chelator), ascorbic acid (radiolysis inhibitor | Radiochemical purity >97%. HBED chelator allows efficient labeling without post-labeling purification. [4] | [4] |
| [68Ga]Ga-DOTATOC (Cyclotron Ga-68) | Heated (Specific T° not stated) [4] | DOTATOC precursor, sodium acetate buffer, ascorbic acid | Radiochemical purity >97%. pH is critical; kit formulations yielded pH 3.28. [4] | [4] |
Here are the detailed methodologies for two key protocols referenced in the search results, which can serve as a foundation for developing and optimizing room temperature methods.
This protocol adapts a commercially available MAA kit (e.g., Mallinckrodt LyoMAA) designed for Technetium-99m for use with Gallium-68, achieving high labeling efficiency under heated conditions.
Key Reagents & Equipment:
Step-by-Step Workflow:
This study demonstrates the functional equivalence of cyclotron-produced Ga-68 with generator-derived Ga-68 for labeling common radiopharmaceuticals.
Key Reagents:
Step-by-Step Workflow:
The following diagram illustrates the general production pathway, highlighting that while heating is currently a standard step, the ultimate goal is simplification through cold kits.
When developing or implementing Ga-68 labeling protocols, several factors are critical for success, especially when working towards room temperature applications:
I hope these detailed application notes and protocols provide a solid foundation for your research. The field of Ga-68 radiopharmacy is actively evolving, with a clear trend towards simpler and more accessible kit-based formulations.
Disclaimer: This information is compiled from scientific literature for research and development purposes. It is not a substitute for professional laboratory protocols. All procedures involving radiochemicals must be conducted by trained personnel in appropriately equipped and licensed facilities, following local regulations and good manufacturing practices (GMP).
The site-specific conjugation of chelators to C-terminal cysteine residues represents a sophisticated bioconjugation strategy that has revolutionized the development of targeted radiopharmaceuticals and biotherapeutics. This approach leverages the unique chemical properties of cysteine thiol groups, which exhibit enhanced nucleophilic reactivity (pKa ≈ 8.3) compared to other amino acid side chains, enabling selective modification under physiological conditions [1]. The C-terminal positioning offers distinct advantages, including minimal disruption to the structural integrity and receptor-binding affinity of protein-based targeting agents such as affibody molecules and other scaffold proteins [2]. This strategic placement ensures that the conjugated radiometal complex remains spatially separated from critical functional domains, thereby preserving the biological activity of the targeting moiety while facilitating efficient chelation for diagnostic and therapeutic applications.
The growing importance of this methodology is reflected in its extensive applications across cancer theranostics, molecular imaging, and targeted drug delivery systems. In particular, the development of peptide-based cysteine-containing chelators has enabled precise coordination of various radiometals, including 99mTechnetium (99mTc) for SPECT imaging, 68Gallium (68Ga) for PET imaging, and 188Rhenium (188Re) for targeted radionuclide therapy [2] [3]. The clinical relevance of these conjugates is demonstrated by their successful use in visualizing receptor expression in malignancies, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in various carcinomas [2]. Furthermore, the chemical versatility of cysteine-mediated conjugation allows for fine-tuning of pharmacokinetic properties through systematic modification of the chelator sequence, enabling optimization of blood clearance rates, tumor accumulation, and reduction of off-target retention [2] [3].
Peptide-based chelators represent an innovative approach where short amino acid sequences incorporate specific coordinating residues that form stable complexes with radiometals. These systems are particularly valuable because they can be genetically encoded and produced recombinantly, eliminating the need for separate chemical conjugation of synthetic chelators [2]. The fundamental design typically centers on a cysteine residue that provides a thiol group for metal coordination, complemented by adjacent amino acids that contribute additional coordination atoms, typically from amine and carboxylate groups. This arrangement forms what is known as an N3S chelation system, which demonstrates exceptional stability with the [99mTcI(CO)3]+ core and similar radiometal complexes [2] [4].
Research has demonstrated that the specific amino acid composition of these peptide-based chelators significantly influences both the radiochemical stability and biodistribution profile of the resulting conjugates. In a comprehensive study evaluating anti-EGFR affibody molecules, derivatives containing glutamate-rich chelators (GGEC, GEEC, and EEEC) exhibited superior labeling stability and optimal biodistribution profiles compared to those with simpler sequences [2]. The introduction of glutamate residues was associated with reduced uptake in normal tissues, particularly the liver and kidneys, thereby enhancing tumor-to-organ ratios. This phenomenon is attributed to the hydrophilic character of glutamate side chains, which impart improved solubility and potentially modulate the interaction with biological membranes and transporters [2].
Selecting an appropriate chelator requires careful consideration of multiple factors to ensure optimal performance of the final conjugate. The following table summarizes key design parameters and their influence on conjugate properties:
Table 1: Influence of Chelator Composition on Conjugate Properties
| Chelator Sequence | Metal Ion | Coordination Geometry | Key Properties | Optimal Applications |
|---|---|---|---|---|
| GGGC | 99mTc, 188Re | N3S | High labeling efficiency, moderate kidney retention | HER2 imaging and therapy [3] |
| GGEC | 99mTc | N3S with carboxylate | Enhanced contrast, reduced liver uptake | EGFR imaging [2] |
| GEEC | 99mTc | N3S with carboxylates | Balanced clearance profile | EGFR imaging with improved kinetics [2] |
| EEEC | 99mTc | N3S with multiple carboxylates | Lowest normal tissue uptake, highest contrast | Premium EGFR imaging agents [2] |
| KVDC | 99mTc, 188Re | N3S | Parental compound, high renal retention | Benchmark for development [3] |
| H6-tag | [99mTcI(CO)3]+ | His-imidazole | Convenient for recombinant proteins, potential instability | Preliminary screening [4] |
The selection process must also account for the specific radiometal to be complexed, as different metals have distinct coordination preferences and thermodynamic requirements. For instance, while the N3S system is ideal for 99mTc labeling, other radiometals such as 111In or 68Ga may require different chelator architectures [1]. Additionally, the biological targeting context must be considered, as the optimal chelator for one targeting vector may not be suitable for another due to differences in pharmacokinetics, metabolism, and elimination pathways. As demonstrated in comparative studies, even minor modifications to the chelator sequence can significantly impact critical parameters such as renal retention and hepatobiliary clearance, ultimately determining the success of the imaging or therapeutic agent [2] [3].
The conjugation of chelators to C-terminal cysteine residues employs well-established bioconjugation chemistry that capitalizes on the unique reactivity of thiol groups. The following step-by-step protocol describes a robust method for site-specific modification:
Preparation of Protein Solution: Dissolve the cysteine-containing targeting protein (e.g., affibody molecule) in a degassed reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA) to a final concentration of 1-5 mg/mL. The degassing step is critical to prevent oxidation of cysteine thiols to disulfides, which would render them unreactive [1].
Thiol Reduction (if necessary): For proteins that may have oxidized cysteine residues, pre-treat with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) (5-10 molar equivalents relative to estimated cysteine content) for 30 minutes at room temperature. Remove excess reducing agent using size exclusion chromatography or dialysis against degassed buffer [1].
Maleimide-Chelator Conjugation: Add a 1.5-3 molar excess of maleimide-functionalized chelator (e.g., maleimide-DOTA for radiometals like 111In or 68Ga) dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The final organic solvent concentration should not exceed 10% to prevent protein denaturation. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation [1].
Reaction Monitoring: Analyze the conjugation efficiency using analytical reversed-phase HPLC with UV detection at 280 nm. A C18 column with a water-acetonitrile gradient (containing 0.1% trifluoroacetic acid) typically provides adequate separation of conjugated and unconjugated species.
Purification: Purify the conjugate using semi-preparative HPLC or desalting chromatography to remove unreacted chelator and organic solvents. Lyophilize the purified product for storage or proceed directly to radiolabeling.
For recombinant proteins that already incorporate a cysteine-containing peptide-based chelator at the C-terminus (e.g., with GGEC, EEEC sequences), the direct radiometal complexation can proceed without this chemical conjugation step, as the chelator is intrinsically encoded within the protein sequence [2].
The complexation of radiometals into the conjugated chelator follows specific protocols tailored to the chemical properties of each radionuclide. Below is a generalized protocol for 99mTc labeling using the peptide-based cysteine-containing chelators:
Preparation of the [99mTcI(CO)3]+ Core: Generate the [99mTcI(CO)3]+ precursor using a commercial kit according to manufacturer instructions. Typical yields should exceed 95% as verified by radio-TLC [2] [4].
Labeling Reaction: Add the [99mTcI(CO)3]+ solution (10-100 MBq) to the protein conjugate (10-20 µg) in a reaction vial. Adjust the pH to 7.0-7.5 using 0.5 M HEPES buffer if necessary. The reaction mixture should contain a minimal salt concentration to prevent competing complexation [2].
Incubation: Heat the reaction mixture at 75-90°C for 30-60 minutes. The elevated temperature facilitates efficient complexation while maintaining protein stability due to the remarkable thermal stability of affibody molecules [2].
Quality Control: Determine radiochemical purity using radio-HPLC or radio-TLC (instant thin-layer chromatography). For HPLC, a C18 column with a gradient of 10-50% acetonitrile in water (0.1% TFA) over 30 minutes is typically effective. The labeling yield should exceed 90% for in vivo applications [2] [3].
Formulation for Administration: Purify the labeled conjugate using a disposable PD-10 desalting column or similar size exclusion cartridge to remove uncomplexed radionuclide. Formulate in phosphate-buffered saline containing 0.1-0.5% human serum albumin to prevent adsorption to vial surfaces [2].
The following workflow diagram illustrates the complete conjugation and radiolabeling process:
Diagram 1: Workflow for chelator conjugation and radiolabeling. The process begins with a protein containing a C-terminal cysteine, proceeds through chemical conjugation (if needed) and purification, followed by radiometal complexation and final quality control before formulation.
Comprehensive quality control is essential to ensure the reproducibility, stability, and safety of cysteine-chelator conjugates. The following analytical methods provide critical characterization data:
Mass Spectrometry Analysis: Employ MALDI-TOF or ESI-MS to confirm the molecular weight of the conjugate before and after metal complexation. This verification ensures complete conjugation and identifies any modifications or degradation products. For example, in the characterization of ZEGFR:2377 affibody derivatives, mass spectrometry confirmed the identity of each variant with different peptide-based chelators (GGEC, GEEC, EEEC) [2].
Circular Dichroism Spectroscopy: Assess the secondary structure and thermal stability of the protein conjugate to verify that the conjugation process has not disrupted the structural integrity. Measurements should include far-UV spectra (190-260 nm) and temperature melting curves. The anti-EGFR affibody molecules demonstrated excellent refolding capability after thermal denaturation, confirming their robustness [2].
Radiochemical Purity Assessment: Utilize radio-HPLC and radio-TLC to determine the percentage of radionuclide incorporated into the target conjugate versus free radionuclide or other radiochemical impurities. For in vivo applications, radiochemical purity should exceed 90%, with specific thresholds depending on the application [2] [3].
Stability Studies: Evaluate the stability of the radiolabeled conjugate in both formulation buffer and biologically relevant media (e.g., human serum, PBS). Incubate the conjugate at 37°C and analyze samples at predetermined time points (1, 4, 24 hours) using radio-TLC or radio-HPLC to quantify released radionuclide [2] [4].
Functional validation ensures that the biological activity of the targeting moiety remains intact after conjugation and radiolabeling:
Receptor Binding Assays: Perform cell binding studies using receptor-positive cell lines to determine the affinity and specificity of the conjugate. Saturation binding assays with increasing concentrations of the radiolabeled conjugate can be used to calculate the dissociation constant (Kd). Competitive binding assays with unlabeled ligands provide information about binding specificity. All anti-EGFR affibody conjugates in the aforementioned study retained low nanomolar to picomolar affinity for EGFR-expressing cells [2].
Internalization Studies: Incubate the radiolabeled conjugate with receptor-positive cells and measure both membrane-bound and internalized radioactivity at various time points. This assessment is particularly important for therapeutic applications where internalization can enhance efficacy [3].
In Vivo Biodistribution: Conduct biodistribution studies in appropriate animal models (typically mouse xenograft models) to evaluate targeting specificity, pharmacokinetics, and dosimetry. Calculate tumor-to-organ ratios at multiple time points to identify the optimal imaging window. The EEEC-containing anti-EGFR affibody demonstrated the most favorable biodistribution profile with the highest tumor-to-organ ratios [2].
The following table summarizes key quality control parameters and their acceptance criteria for cysteine-chelator conjugates:
Table 2: Quality Control Parameters and Acceptance Criteria for Cysteine-Chelator Conjugates
| Parameter | Analytical Method | Acceptance Criteria | Typical Results for Affibody Conjugates |
|---|---|---|---|
| Radiochemical Purity | radio-HPLC/radio-TLC | >90% | 95-99% for 99mTc-labeled affibodies [2] |
| Specific Activity | Mass spectrometry, gamma counter | >50 MBq/nmol (imaging) | 100-200 MBq/nmol for 99mTc-labeled affibodies [2] |
| Binding Affinity (Kd) | Cell binding assays | <10 nM | 0.2-3 nM for anti-EGFR affibodies [2] |
| Serum Stability | Serum incubation with radio-TLC | <10% release at 4 h | <5% release at 24 h for 99mTc-EEEC-ZEGFR:2377 [2] |
| Endotoxin Level | LAL test | <5 EU/mL | Not specified in literature |
| Sterility | Direct inoculation | Sterile | Not specified in literature |
Even with optimized protocols, researchers may encounter specific challenges during chelator conjugation to C-terminal cysteine residues. The following troubleshooting guide addresses common issues:
Low Labeling Efficiency: If radiometal incorporation is suboptimal (<90%), potential causes include oxidation of cysteine thiols, inappropriate reaction pH, or insufficient heating. Solution: Ensure thorough degassing of buffers and maintain an oxygen-free atmosphere using nitrogen or argon. Verify that the reaction pH is optimized for the specific radiometal—typically neutral to slightly basic (pH 7.0-7.5) for 99mTc. For heat-sensitive proteins, consider extending the reaction time at lower temperatures or exploring alternative complexation strategies [2] [4].
Protein Precipitation: Aggregation during conjugation may occur due to excessive heating, high organic solvent concentration, or inherent protein instability. Solution: Gradually increase the organic solvent concentration during maleimide-chelator addition, ensuring it does not exceed 10%. For heating steps, verify the thermal stability of the protein using circular dichroism spectroscopy. Consider adding stabilizing agents such as sucrose (0.1-0.5 M) or human serum albumin (0.1-0.5%) to the reaction mixture [2].
High Non-Specific Organ Uptake: Elevated retention in excretory organs (liver, kidneys) observed in biodistribution studies may indicate in vivo instability or undesirable physicochemical properties. Solution: Modify the chelator composition to include more hydrophilic residues, such as glutamate, which has been demonstrated to reduce hepatic uptake and renal retention. The systematic increase from GGEC to EEEC sequences in anti-EGFR affibody molecules progressively decreased normal tissue uptake while maintaining tumor targeting [2] [3].
Reduced Binding Affinity: Significant decrease in receptor binding affinity after conjugation suggests structural perturbation or steric hindrance. Solution: Ensure the conjugation site is sufficiently distant from the receptor-binding interface. Consider introducing a flexible spacer (e.g., PEG linkers, GGG sequences) between the protein and chelator. Verify through structural analysis (CD spectroscopy) that the protein folding is maintained after conjugation [2] [1].
To achieve optimal results with cysteine-chelator conjugation, consider the following technical recommendations:
Chelator Design Principles: When designing novel peptide-based chelators, incorporate an appropriate balance of coordination residues (cysteine for thiol, adjacent amide nitrogens) and modulating residues (glutamate for hydrophilicity, glycine for flexibility). The optimal length is typically 3-4 amino acids, providing sufficient coordination atoms without excessive flexibility that could compromise complex stability [2].
Metal-Specific Considerations: Different radiometals require distinct coordination environments. While 99mTc forms stable complexes with N3S systems, other metals such as 68Ga and 111In typically require macrocyclic chelators (e.g., DOTA, NOTA) conjugated via maleimide chemistry. Always match the chelator to the specific radiometal's coordination preferences and oxidation state [1].
Pharmacokinetic Modulation: The number and type of charged residues in the chelator sequence significantly influence biodistribution. As demonstrated in comparative studies, increasing glutamate content from one (GGEC) to three (EEEC) in anti-EGFR affibody molecules progressively reduced uptake in normal tissues, particularly the liver, thereby enhancing tumor-to-organ ratios [2]. The following diagram illustrates the relationship between chelator composition and biological performance:
Diagram 2: Relationship between chelator composition and biological performance. The chemical properties of the chelator sequence (hydrophilicity, charge profile, and structural rigidity) directly influence key pharmacokinetic parameters including liver uptake, clearance pathways, and ultimate imaging contrast.
The strategic conjugation of chelators to C-terminal cysteine residues has established itself as a powerful methodology for developing targeted radiopharmaceuticals with optimized pharmacokinetic properties. The systematic evaluation of various peptide-based chelator sequences has revealed fundamental structure-function relationships that guide rational design. Specifically, the incorporation of glutamate residues into cysteine-containing chelators has demonstrated remarkable benefits for in vivo applications, significantly reducing non-specific uptake in normal tissues while maintaining high tumor targeting [2]. The consistency of this observation across different targeting systems (EGFR-directed and HER2-directed affibody molecules) suggests a general principle that can be applied to improve the contrast of molecular imaging and reduce off-target effects in radionuclide therapy [2] [3].
Future developments in this field will likely focus on expanding the chelator repertoire to accommodate emerging radiometals for theranostic applications, particularly those suited for targeted alpha therapy (e.g., 225Actinium, 213Bismuth) and precise PET imaging (e.g., 64Copper, 89Zirconium) [1]. Additionally, the integration of artificial intelligence approaches for predictive modeling of chelator properties and their influence on biodistribution may accelerate the optimization process, reducing the need for extensive empirical screening [5]. The growing importance of peptide-based therapeutics in oncology, metabolic diseases, and diagnostic applications further underscores the value of refined conjugation strategies that maintain biological function while enabling precise radiolabeling [5]. As these methodologies continue to evolve, they will undoubtedly enhance our ability to develop sophisticated targeted agents that improve both diagnostic accuracy and therapeutic outcomes across a spectrum of diseases.
| Question | Answer & Solution | Key References |
|---|---|---|
| What is a typical radiochemical purity (RCP) I should achieve? | For a well-optimized 68Ga-DOTA-MAL conjugate, you can expect RCP values of >95%, with some methodologies reporting up to ~99% [1] [2]. | [1] [2] |
| What is the recommended pH for the labeling reaction? | While DOTA complexation is often done around pH 3.5-4.5, a key advantage of the DOTA-MAL precursor is that it allows for subsequent conjugation to thiols under milder conditions (pH ~8.0) [1]. | [1] |
| Do I need to pre-purify the generator eluate? | The cited research on automated synthesis for similar compounds often uses non-pre-purified eluate directly from the generator with success [3]. | [3] |
| How can I stabilize the final product? | Adding an anti-radiolysis agent like ascorbic acid (Vitamin C) to the formulation can significantly improve stability, ensuring product quality for several hours [4]. | [4] |
| Problem Symptom | Potential Cause | Recommended Action |
|---|---|---|
| Low Radiochemical Yield or Purity | Suboptimal buffer or pH | Test different buffers (e.g., HEPES, Sodium Acetate) and fine-tune pH within the 3.4-4.5 range for the complexation step [3]. |
| Insufficient precursor amount | Systematically vary the mass of the DOTA-MAL precursor (e.g., 40-60 µg scale) to find the optimal quantity for your specific activity needs [4] [5]. | |
| Inefficient heating | Ensure the reaction is heated adequately (e.g., 95°C for 7-15 minutes) to drive the complexation to completion [3] [4]. | |
| Radiolysis degradation | Incorporate 3 mg of ascorbic acid as an anti-radiolysis agent during labeling and/or final formulation [4]. | |
| Impurities in Final Product | Metal ion contamination | Use metal-free reagents and vials to prevent contamination that competes with Gallium-68 for the DOTA chelator [5]. |
This protocol synthesizes methodologies from several sources for a robust, automated synthesis of a 68Ga-DOTA-MAL-based tracer [3] [6] [4].
Overview: The process involves the automated radiolabeling of the DOTA-MAL chelator with Gallium-68, followed by its conjugation to a thiol-containing biomolecule. The workflow is as follows:
Reaction Mixture Setup: In a reaction vial, combine the following components:
Heating and Complexation: Heat the reaction mixture at 95°C for 7-15 minutes to form the [68Ga]Ga-DOTA-MAL intermediate [3] [4].
Cooling: Allow the reaction vial to cool to room temperature (approx. 10 minutes) [6].
Conjugation (If applicable): For conjugating the [68Ga]Ga-DOTA-MAL to a thiol-containing biomolecule, adjust the pH of the solution to approximately 8.0 and react at room temperature [1].
Quality Control:
The table below consolidates key parameters from successful 68Ga-labeling studies for reference.
| Parameter | Optimized Condition (from various studies) | Impact / Rationale |
|---|---|---|
| Precursor Amount | 40 µg [4] | Ensures excess chelator for high incorporation yield. |
| Buffer | 0.3 M HEPES [3] or 0.4 M Sodium Acetate [4] | Maintains optimal pH for Ga-68 chelation. |
| Reaction Temperature | 95 °C [3] [4] | Drives the complexation reaction to completion. |
| Reaction Time | 7 - 15 minutes [3] [4] | Sufficient for high yield without undue delay. |
| Anti-radiolysis Agent | 3 mg Ascorbic Acid [4] | Protects the molecule from radiolytic degradation, improving stability. |
| Typical RCP | >95% (up to 99.8%) [1] [2] [4] | Indicates a successful and efficient radiolabeling process. |
| Chelator / Method | Key Feature | Typical Labeling Conditions | Compatible Vectors / Notes | Key Citations |
|---|---|---|---|---|
| DATA | Kit-type, ambient temperature | >95% RCY in 1-10 min at 23°C, pH 4.2-4.9 [1] | Peptides (e.g., TOC); ideal for kit-formulation [1] | [1] |
| NOTA / NODAGA | Rapid labeling at lower temps | Milder heating (e.g., 95-100°C for 10 min) [2] [3] | Peptides, proteins (e.g., Exendin-4) [2] | [2] [3] |
| DOTA-Mal (Two-Step) | Pre-conjugation of radionuclide | 1. Label chelator (95°C, 10 min, pH 5.5). 2. Conjugate to biomolecule (37°C, 20 min, pH 7.4-8.3) [4] | Sulfhydryl-containing biomolecules (e.g., RGD, Folate); shields biomolecule from harsh step [4] | [4] | | Pre-purification (SCX) | Technical improvement | Removes metal cations, allows lower precursor mass [3] | Universal; improves efficiency and allows multi-generator elution pooling [3] | [3] | | Cold Kit Formulation | Lyophilized, one-step | Ambient temperature from lyophilized solid [1] [5] | Peptides; ultimate simplification for clinical use [1] [5] | [1] [5] |
Here are detailed methodologies for two key strategies that effectively minimize biomolecule damage.
This method is ideal for sulfhydryl-containing biomolecules, as it avoids exposing them to high temperatures and low pH [4].
Step 1: Labeling DOTA-Mal with 68Ga
Step 2: Conjugating 68Ga-DOTA-Mal to the Biomolecule
This method aims for the simplest possible "shake-and-bake" protocol, which can be performed at room temperature [1].
Problem: Low Radiochemical Yield (RCY).
Problem: Biomolecule Denaturation or Loss of Function.
Problem: Inconsistent Results Between Batches.
This diagram outlines the logical process for choosing the best labeling strategy based on your biomolecule's sensitivity and available resources.
Maleimide-thiol conjugation is a widely used Michael-type addition reaction between a thiol group (typically on a cysteine residue) and a maleimide. It is highly selective for thiols at a pH between 6.5 and 7.5 [1]. Above pH 7.5, primary amines (e.g., from lysine) can react competitively, reducing specificity [1]. The reaction is favored due to its fast kinetics and high efficiency, but the resulting conjugate can face stability issues [2] [3] [1].
A key stability challenge is the potential for the initial thiosuccinimide product to undergo a retro-Michael reaction in the presence of other thiols (like glutathione), leading to conjugate loss or payload migration [2] [3] [1]. Furthermore, if the conjugated molecule contains an unprotected N-terminal cysteine, the initial adduct is susceptible to a nucleophilic attack by the N-terminal amine, forming a six-membered thiazine ring as a significant byproduct [4].
The diagram below illustrates the primary conjugation reaction and its two major side pathways.
Here are answers to common specific issues users might encounter.
FAQ 1: My conjugation efficiency is low. What could be the cause? Low efficiency can stem from several factors related to reaction conditions and protein state.
FAQ 2: How can I prevent undesired side-reactions like thiazine formation? Thiazine formation occurs specifically with unprotected N-terminal cysteine residues [4].
FAQ 3: My conjugate is unstable in storage or in biological media. How can I improve stability? Instability is often due to the reversibility of the thiosuccinimide ring (retro-Michael reaction) [2] [3] [1].
FAQ 4: The gelation of my PEG hydrogel is too fast, leading to inhomogeneity. How can I control the kinetics? Very fast gelation can prevent uniform mixing. You can slow the kinetics without compromising biocompatibility [7].
The table below summarizes critical parameters from the literature to guide your experimental design.
| Parameter | Recommended Range / Value | Key Considerations & Effects |
|---|---|---|
| Reaction pH [5] [1] | pH 6.5 - 7.5 | Optimal for thiol selectivity. >pH 7.5 increases amine competition & maleimide hydrolysis. |
| Molar Ratio (Dye:Protein) [5] | 10:1 to 20:1 (starting point) | Must be optimized for each specific protein. |
| Reduction with TCEP [5] [6] | 10x - 100x molar excess | Incubate 20-30 min at RT before conjugation. No need for removal. |
| Reaction Time & Temperature [5] [6] | 2h at RT or O/N at 2-8°C | Protect from light. O/N incubation can improve yield. |
| Thiosuccinimide Half-Life (in presence of GSH) [2] | 20 - 80 hours | Highly dependent on the thiol compound. Highlights instability risk. |
| Hydrolysis for Stability [1] | Incubate at pH 8.5 - 9.0 | Converts reversible thiosuccinimide to stable, open-chain succinamic acid thioether. |
This is a generalized step-by-step protocol for conjugating a maleimide-dye to a protein, adaptable for other molecules [5] [6].
Detailed Steps:
Q1: Why is pH control so critical in DOTA-MAL labeling?
pH is vital for both key reaction stages [1]. The initial ⁶⁸Ga labeling of DOTA-MAL requires an acidic pH (5.5) for efficient radiometal chelation. The subsequent bioconjugation to a sulfhydryl group needs a mildly basic pH (7.4-8.3) to ensure the target cysteine thiol is in its reactive deprotonated state while preventing hydrolysis of the maleimide group.
Q2: What is the "pre-labeling" strategy and why is it beneficial?
The conventional method conjugates DOTA-MAL to the biomolecule first, then labels it with ⁶⁸Ga under harsh conditions (high temperature, acidic pH). The pre-labeling strategy reverses this: DOTA-MAL is first labeled with ⁶⁸Ga, and then this ⁶⁸Ga-DOTA-MAL complex is conjugated to the biomolecule under mild conditions (pH 8.0, room temperature). This protects delicate biomolecules from damage [2] [1].
Q3: My final product shows low yield. What could be wrong?
Low yield can stem from several issues related to pH. In the ⁶⁸Ga-DOTA-MAL step, an incorrect pH can lead to poor radiolabeling efficiency or colloid formation. In the conjugation step, a low pH can prevent the maleimide-thiol reaction, while a high pH can cause maleimide hydrolysis. Ensure all buffers are freshly prepared and pH is accurately measured and adjusted.
This protocol, adapted from the literature, outlines the pre-labeling strategy for synthesizing ⁶⁸Ga-DOTA-RGD [1]. The process workflow is as follows:
Part 1: Preparation of ⁶⁸Ga-DOTA-MAL
⁶⁸GaCl₃ solution to the vial [1].⁶⁸Ga-DOTA-MAL can be stored temporarily for the next step [1].Part 2: Conjugation to Biomolecule (e.g., RGD peptide)
⁶⁸Ga-DOTA-MAL solution. Adjust the pH to the range of 7.4–8.3 using 0.5 M NaOH [1].⁶⁸Ga-DOTA-MAL solution. Incubate for 20 minutes at 37°C with continuous stirring [1].⁶⁸Ga-DOTA-RGD, using a pre-equilibrated PD-10 desalting column, using phosphate-buffered saline (PBS) as the eluent [1].The table below summarizes common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low radiochemical yield (Step 1) | Incorrect pH for ⁶⁸Ga labeling |
Verify NaOAc buffer pH is 5.5 before adding ⁶⁸Ga [1]. |
| Inadequate heating or time | Ensure incubation is for 10 minutes at 95°C [1]. | |
| Low conjugation efficiency (Step 2) | Incorrect pH for bioconjugation | Confirm final reaction pH is between 7.4 and 8.3 after adjustment [1]. |
| Oxidized thiol groups on biomolecule | Always use a fresh reducing agent (e.g., TCEP) immediately before conjugation [1]. | |
| Maleimide hydrolysis | Prepare ⁶⁸Ga-DOTA-MAL fresh and minimize the time between pH adjustment and conjugation. |
|
| Reduced biomolecule activity | Harsh labeling conditions | The pre-labeling strategy itself avoids this. If problems persist, confirm that the pH and temperature of the conjugation step (37°C, pH 8.0) are not detrimental to your specific biomolecule [2]. |
To summarize the most critical technical points:
⁶⁸Ga-DOTA-MAL labeling is a two-step process with distinct optimal pH levels. The first is acidic (pH 5.5) for chelation, and the second is basic (pH 7.4-8.3) for bioconjugation [1].
The fundamental goal is to incorporate the radiolabel without altering the protein's native structure, conformation, or its interaction with binding partners. The following table summarizes the key strategic decisions you can make to achieve this.
| Strategy | Core Principle | Key Techniques & Considerations | | :--- | :--- | :--- | | Use Milder Labeling Methods | Avoid harsh oxidation conditions that can damage sensitive amino acids (e.g., Cysteine, Tryptophan, Methionine). | Use Iodogen-coated tubes instead of Chloramine-T for a solid-phase, gentler oxidation [1]. | | Employ Site-Specific, Indirect Labeling | Attach the radionuclide away from the protein's active site (e.g., receptor-binding domain) to avoid steric hindrance. | Use prosthetic groups pre-labeled with radioiodine that can be conjugated to lysine residues or introduced tags [2] [1]. | | Leverage Late-Stage Labeling | Perform radiolabeling as the final step after protein purification and folding to minimize exposure of the unstable product to other harsh conditions [2] [3]. | | Opt for Metabolic Incorporation (for in situ labeling) | Use labeled amino acids (e.g., ³⁵S-Methionine/Cysteine) that are naturally incorporated during protein synthesis, preserving structure and function [4]. | | Ensure Rigorous Post-Labeling Purification | Separate the intact, labeled protein from damaged aggregates, fragments, or unincorporated label. Techniques like radio-HPLC are critical for isolating pure, mono-labeled biomolecules [2] [3]. |
The choice between direct and indirect labeling is one of the most critical decisions. The table below compares these approaches to help you select the best one for your application.
| Feature | Direct Labeling | Indirect Labeling (Using a Prosthetic Group) |
|---|---|---|
| Principle | Direct electrophilic substitution on tyrosine or histidine residues [1]. | Conjugation of a pre-labeled prosthetic group to amines (e.g., lysine) or thiols (e.g., cysteine) [1]. |
| Procedure | Simpler, fewer steps [1]. | More complex, requires synthesis and conjugation of an additional molecule [1]. |
| Site-Specificity | Low; depends on presence of tyrosine/histidine, which may be in the active site [1]. | High; can be designed to target specific sites away from the active domain [2] [1]. |
| Risk to Bioactivity | Higher; modifies aromatic residues directly, potentially disrupting structure/function [1]. | Lower; label is distanced from the protein's core structure [1]. |
| In Vivo Stability | Can be lower due to deiodination by enzymes [1]. | Often higher, depending on the linker chemistry used [1]. |
| Best For | Proteins where tyrosine/histidine residues are known to be non-essential for function. | Sensitive proteins, or when a specific site of attachment is required for preserving activity [2]. |
To help visualize the decision-making process and the workflow for the generally gentler indirect method, refer to the following diagrams.
Here are answers to frequently asked questions (FAQs) to help you diagnose and solve common issues.
Q1: My protein loses all bioactivity after radiolabeling. What is the most likely cause?
Q2: I see significant protein aggregation or precipitation after the labeling reaction.
Q3: The radiochemical yield is high, but the specific activity is too low for my experiment.
Q4: My radiolabeled protein is unstable in serum or buffer, losing the label quickly.
This protocol outlines a generalized workflow for a gentler, indirect labeling method.
1. Pre-labeling the Prosthetic Group:
2. Conjugating to the Protein:
3. Purifying the Final Product:
This table outlines frequent problems, their potential causes, and recommended solutions, compiled from clinical and preclinical automated synthesis reports.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Radiochemical Yield (RCY) | Inefficient 68Ga elution from generator; suboptimal labeling temperature/time; insufficient precursor amount [1] [2]. | Ensure generator eluate is fresh and acidic (0.1 M HCl) [3]. Optimize temperature (95°C is common) and reaction time (5-15 min) [4] [1]. Test different amounts of DOTA-conjugate [1]. |
| Low Radiochemical Purity (RCP) | Competing metal impurities in eluate; 68Ga hydrolysis; presence of colloidal or free 68Ga [5]. | Use a cation-exchange cartridge to pre-purify the generator 68Ga eluate [5] [3]. Ensure adequate buffering capacity (e.g., NaOAc, HEPES) to achieve optimal pH (~3.5-4.0) immediately after eluate is added [1]. |
| Low Molar Activity | Large excess of unlabeled DOTA-conjugate [6]. | Introduce a post-labeling purification step, such as solid-phase extraction (SPE) or HPLC, to separate the radiolabeled product from the unlabeled precursor [6]. |
| Product Instability | Radiolysis; demetallation; instability of the biomolecule vector [1]. | Add an anti-radiolysis agent (e.g., ascorbic acid) to the formulation [7] [3]. Ensure final product is formulated in a suitable buffer (e.g., saline with gentle buffering). Test stability in serum [2]. |
Here are detailed methodologies for key purification and analysis steps referenced in the troubleshooting guide.
This is a common and rapid method for final product purification, as used in the automated synthesis of [68Ga]Ga-FAPI-46 and [68Ga]Ga-DOTA-CP04 [7] [3].
This method is crucial for removing the large excess of unlabeled precursor, which can compete for the target and reduce imaging contrast [6].
The following diagram illustrates the logical decision pathway for selecting and applying these purification methods.
Q1: What is the single most important factor for achieving high RCP with 68Ga-DOTA conjugates? The critical factor is controlling the reaction pH. The generator eluate is highly acidic (0.1 M HCl), but the optimal pH for complexing 68Ga with DOTA is between 3.0 and 4.0 [1]. The use of an adequate volume of a strong buffer like sodium acetate (0.4 M) or HEPES (0.3 M) is essential to immediately adjust the pH to this window upon mixing [1] [3].
Q2: How can I reduce kidney uptake of my 68Ga-DOTA-labeled radiopharmaceutical? The data suggests that the choice of chelator and the presence of a His-tag can influence biodistribution. One study on a nanobody found that [68Ga]Ga-DOTA-A1-His exhibited a twofold lower kidney uptake compared to its NOTA-conjugated counterpart [4]. Furthermore, the removal of the His-tag itself was found to improve the biodistribution profile, likely by reducing non-specific interactions in the kidneys [4].
Q3: Can I use these methods for other 68Ga-DOTA complexes, like DOTA-MAL? The core principles of 68Ga chemistry, purification (SPE/HPLC), and quality control (iTLC/HPLC) described here are universally applicable to DOTA-based conjugates [7] [6] [5]. The specific conditions for a DOTA-MAL conjugate (linked to a cysteine-containing biomolecule) may require optimization of parameters like precursor amount, buffer, and HPLC gradient, but the underlying workflows provide an excellent starting point.
Q1: What are the primary chemical factors that affect the stability of maleimide-based tracers? The stability of maleimide-based tracers and their conjugates can be compromised by several factors:
Q2: How can I prevent or minimize hydrolysis of maleimide reagents?
Q3: What are the best practices for conjugating maleimide tracers to proteins or peptides?
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low conjugation yield | Hydrolyzed maleimide reagent; Insufficient free thiols; Incorrect pH | Use fresh, anhydrous DMSO stock; Reduce disulfide bonds with TCEP; Ensure reaction pH is 7.0-7.5 [1] [2]. |
| Instability in blood/plasma | Transchelation or cleavage in a reducing environment | Test tracer stability in serum; Consider the use of more stable linkers if the application requires a long circulatory half-life [3]. |
| Non-specific labeling | Reaction pH too high (>8), leading to amine cross-reactivity | Lower and carefully control the reaction pH to remain neutral [2]. |
| Tracer de-metallation (for radiometal chelators) | Instability of the radiometal-chelator complex (e.g., 89Zr-DFO) | For radiometal tracers, use more stable chelator systems like DFO* that provide 8-coordination for Zr4+ to reduce bone uptake [4]. |
This protocol is a standard method for conjugating maleimide-functionalized tracers to antibody thiols [1].
Workflow Overview:
Materials:
Step-by-Step Procedure:
DOL = (Amax × MW_antibody × Dilution Factor) / (εdye × [conjugate])The following table summarizes quantitative stability findings from recent research, which can help set performance expectations [3].
| Tracer / Condition | Measurement | Result | Implication |
|---|---|---|---|
| [68Ga]Ga-DM in saline | Radiochemical Purity (at 120 min) | >99% stable | Tracer itself is highly stable in formulation [3]. |
| [68Ga]Ga-DM bound to Albumin | Stability in serum (over 2 hours) | Highly stable | Maleimide-thiol bond is stable in biological fluid [3]. |
| Bonding to Albumin with 20 mM GSH | Bound fraction at 60 min | Decreased to ~4% | High reducing environments can reverse the bond [3]. |
| Reaction Kinetics | Binding reaction rate constant | 3.69 mol⁻¹·dm³·s⁻¹ | Reaction with thiols is rapid [3]. |
The table below summarizes key modern approaches for handling sensitive biomolecules.
| Technique | Core Principle | Key Advantage | Potential Challenge |
|---|---|---|---|
| Late-Stage Iodine-125 Labeling [1] | Direct solid-phase oxidation of iodide using a mild commercial reagent (e.g., "Pierce iodination reagent"). | Avoids strong oxidants and harsh reaction conditions; applicable to peptides/proteins up to 93 kDa. | Requires the biomolecule to contain a tyrosine or histidine residue for incorporation. |
| Peptide-Based Stabilization [2] | Short, self-assembling tripeptides form a protective capsule around proteins via a drying-induced process. | Mimics natural stress protection (e.g., in tardigrades); no refrigeration needed; release upon rehydration. | A new technology; long-term stability and broad applicability across diverse biomolecules still under investigation. |
| H₂O₂-Independent Proximity Labeling [3] | Uses engineered enzymes (e.g., BmTyr, LaccID) that utilize O₂ instead of H₂O₂ to generate labeling species. | Eliminates cellular toxicity from exogenous H₂O₂; improved biocompatibility for live-cell/in vivo studies. | Efficiency can be compromised under hypoxic conditions; some enzymes (e.g., LaccID) may have slower kinetics. |
| Environment-Activated PL (e.g., Cal-ID) [3] | An engineered biotin ligase activated by specific endogenous signals (e.g., Ca²⁺ fluctuations). | Records biological activity in real-time under native physiological conditions; no external trigger needed. | Dependent on the availability and strength of the endogenous signal in the cellular context. |
Here are detailed methodologies for implementing two of the highlighted techniques.
This protocol is adapted from a 2025 review on labeling diverse peptides and proteins [1].
This protocol is based on a 2025 study that describes a minimalistic approach to stabilizing biomolecules during drying [2].
The following diagram illustrates the general workflow for a mild labeling experiment, integrating the concepts from the protocols above.
Q: What are the biggest sources of failure when labeling sensitive proteins?
Q: How can I reduce high background in my proximity labeling experiments?
Q: My protein is unstable and aggregates during labeling. What can I do?
Here are answers to some common questions about DOTA-MAL radiolabeling:
Q: What is the primary advantage of using DOTA-MAL as a bifunctional chelator? A: DOTA-MAL (maleimido-mono-amide-DOTA) is a chemo-specific chelator that reacts selectively with free sulfhydryl groups (thiols) under mild conditions. Since free sulfhydryl groups are less common than amino or carboxylic acid groups in most biomolecules, this allows for highly site-specific conjugation, helping to preserve the biomolecule's bioactivity [1].
Q: What are the two main strategic approaches for radiolabeling with DOTA-MAL? A: There are two primary strategies, differing in the order of operations:
68Ga-DOTA-Mal. This complex is then conjugated to the sulfhydryl-containing biomolecule. This strategy avoids exposing sensitive biomolecules to the potentially harsh conditions (e.g., high temperature, low pH) of the radiolabeling step [1].Q: Why is my radiochemical yield low or my product unstable? A: Low yield or instability can stem from several factors related to your buffer system and reaction conditions:
68Ga with the DOTA chelator typically requires an acidic environment (e.g., pH 3.5-5.5) for high efficiency and stability [1] [2].68Ga-DOTA-Mal and your biomolecule performs best under mild, slightly basic conditions (pH ~7.4-8.3) [1].68Ga Eluate: The initial 68Ga eluted from the generator in HCl may contain metal impurities that compete with 68Ga for the chelator. Ensuring a high-purity 68Ga source is critical [3].Use the following flowchart to diagnose and resolve common experimental problems. The recommended solutions are based on optimized protocols from the search results.
Here are the core methodologies and quantitative data from the literature to guide your experiments.
This protocol, adapted from the search results, outlines the strategy where DOTA-MAL is radiolabeled before conjugation to the biomolecule [1].
1. Preparation of 68Ga-DOTA-Mal
68GaCl3 (eluted in 0.05-0.1 M HCl), sodium acetate buffer (0.25 M, pH 5.5).68GaCl3.68Ga-DOTA-Mal is now ready for the next step.2. Conjugation to Biomolecule (e.g., RGD Peptide)
68Ga-DOTA-Mal solution, add 75 μL of 20X concentrated PBS (0.2 M, pH 7.4). Adjust the final pH to 7.4–8.3 using 0.5 M NaOH.68Ga-DOTA-Mal solution.68Ga-DOTA-RGD) using a pre-equilibrated PD-10 desalting column with PBS as the eluent.The table below summarizes key buffer conditions for different radiolabeling and conjugation steps, based on protocols for DOTA-MAL and the similar chelator DOTA [1] [2].
| Reaction Step | Optimal Buffer | pH | Temperature | Time | Key Function |
|---|---|---|---|---|---|
| ⁶⁸Ga Chelation | Sodium Acetate (0.25 M) | 4.0 - 5.5 | 90 - 95 °C | 10 - 20 min | Efficient & stable 68Ga complex formation with DOTA [1] [2]. |
| Maleimide-Thiol Conjugation | Phosphate Buffered Saline (PBS, 0.2 M) | 7.4 - 8.3 | 37 °C | 20 min | Efficient "click" conjugation under mild conditions to preserve bioactivity [1]. |
| Biomolecule Reduction | Phosphate Buffered Saline (PBS) or HEPES | 7.4 - 8.3 | Room Temp. | 5 - 90 min | Reduces disulfide bonds to expose free thiols for conjugation (time varies by agent) [1]. |
68Ga: The initial purity of your 68Ga eluate is paramount. Metal impurities can significantly reduce labeling efficiency. If using an in-house generator, follow manufacturer guidelines for elution and maintenance [3].
For radiotracers targeting saturable binding sites, high molar activity (Am) is critical. It represents the amount of radioactivity per mole of the radiolabeled compound, directly influencing imaging quality and safety [1].
Low Am is often caused by the presence of excess non-radioactive compounds that compete with the radiolabeling reaction. The table below summarizes common culprits and their solutions.
| Problem Area | Specific Cause | Troubleshooting Action |
|---|---|---|
| Precursor | High mass of DOTA-MAL precursor | Optimize and use the minimum effective precursor mass [2] [1]. |
| Metallic Impurities | Metal ions (e.g., Zn²⁺, Fe³⁺) in buffers or reagents compete for DOTA chelation [1]. | Use high-purity, metal-free reagents and water. Employ chelator-purified buffers. |
| Radiolabeling Reaction | Suboptimal reaction conditions (pH, temperature, time). | Adjust pH to 4-5; ensure adequate heating (95°C for 10 min is a common starting point) [2]. |
| Radiogallium Source | Low starting activity or presence of competing ions from generator eluate. | Ensure generator is properly maintained and eluted. Pre-purify eluate if necessary [3]. |
This protocol outlines a two-step strategy where DOTA-MAL is first radiolabeled with ⁶⁸Ga, and then conjugated to a sulfhydryl-containing biomolecule. This protects the biomolecule from harsh labeling conditions [2].
| Feature | NOTA | DOTA |
|---|---|---|
| Optimal Labeling Temperature | Room Temperature [1] [2] | 50-60 °C [1] [2] [3] |
| Optimal Labeling Time | ~5 minutes [1] [2] | ~15-20 minutes [1] [2] [3] |
| Final Radiochemical Purity (RCP) | >98% [1] [2] | >95% [1] [3] |
| Complexation Kinetics | Rapid at room temperature [1] [2] [4] | Slower, requires heating [4] |
| Theranostic Potential | Primarily for diagnostics [1] [2] | Suitable for diagnostics and therapy (e.g., with ¹⁷⁷Lu, ¹⁶¹Tb) [1] [2] |
| In Vivo Profile (Kidney Uptake) | Higher [1] [2] | Twofold lower, potentially better for imaging contrast and dosimetry [1] [2] |
The methodologies from the cited studies provide reliable protocols for conjugating and radiolabeling with these chelators.
The following diagram illustrates the two primary radiolabeling workflows:
While direct efficiency data is missing, DOTA-MAL is recognized for enabling a site-specific conjugation strategy. Its maleimide group reacts with free sulfhydryl (thiol) groups on biomolecules, which are less common than amine groups, allowing for more controlled conjugation [5].
An alternative two-step, pre-labeling method can be used with DOTA-MAL to protect sensitive biomolecules from harsh labeling conditions:
To summarize for your guide:
| Chelator | Key Feature / Strategy | Primary Advantage | Key Experimental Evidence |
|---|---|---|---|
| 68Ga-DOTA-MAL | Pre-labeling strategy; binds to sulfhydryl groups | Site-specific conjugation under mild conditions (pH 8.0, room temperature), preserving bioactivity of delicate molecules [1] [2] | Successful labeling of RGD, folate, and BSA; maintained biological properties of tracers [1] |
| DOTA | "Gold standard" for various radiometals | Versatile chelator for diagnostic and therapeutic isotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) [1] | Used in validated clinical tracers (e.g., [⁶⁸Ga]Ga-DOTA-Siglec-9, [⁶⁸Ga]Ga-DOTA-EMP-100) [3] [4] |
| NOTA | Prefers smaller ions like Ga³⁺ | Efficient Ga³⁺ labeling at lower temperatures than DOTA [1] | Commonly mentioned as an alternative for gallium-68 labeling [1] |
A critical finding from the search is that the stability benefit of 68Ga-DOTA-MAL comes from its innovative "pre-labeling" protocol. Conventional methods first conjugate the chelator to the biomolecule, which is then subjected to the harsh conditions (high temperature, low pH) required for 68Ga labeling, potentially damaging the biomolecule [1].
68Ga-DOTA-MAL reverses this process:
The diagram below illustrates this key difference in the experimental workflow.
The methods below are compiled from the search results to illustrate how the stability of 68Ga-DOTA-MAL and related tracers is evaluated.
1. Preparation of 68Ga-DOTA-MAL and Conjugation [1]
2. Validation of a Clinical-Grade DOTA-Based Tracer [3] A study on [⁶⁸Ga]Ga-DOTA-Siglec-9 provides a benchmark for rigorous validation of a DOTA-conjugated tracer, though it does not use the MAL strategy.
| Tracer Name | Primary Application / Target | Key Biodistribution Findings (Organ Uptake) | Key Experimental Model |
|---|---|---|---|
| ⁶⁸Ga-DOTA-MAL (used for ⁶⁸Ga-DOTA-RGD, -FA, -BSA) [1] | Versatile platform for sulfhydryl-modified biomolecules (RGD, Folate, BSA) | Varies with the conjugated biomolecule. The study focuses on the labeling strategy's success rather than a standardized biodistribution profile. [1] | In vitro binding assays and various animal models specific to the conjugated biomolecule. [1] |
| ⁶⁸Ga-DM (⁶⁸Ga-DOTA-Maleimide) [2] | In vivo albumin binding for blood pool imaging | High Uptake: Blood, Kidneys (early), Liver. Kinetics: Very long blood half-life (~190 min). Rapid renal clearance of unbound tracer. [2] | Healthy mice and rat models of bleeding/lymphatic inflammation. [2] | | DOTA-Mal₄ (precursor for ⁶⁸Ga-RGD tetramer) [3] | Precursor for multimeric RGD peptides targeting integrin αvβ3 | The reported biodistribution is for the final ⁶⁸Ga-RGD tetramer, not the maleimide precursor itself. The tetramer showed uptake in tumors and was compared to a bombesin tracer. [3] | AR42J tumor-bearing nude rats. [3] |
The following sections provide deeper detail from the most relevant studies, including quantitative data and methodologies, which can serve as a basis for your comparison.
This study provides a comprehensive biodistribution profile for ⁶⁸Ga-DM in healthy mice.
This study focuses on a novel two-step labeling strategy using DOTA-MAL as a key reagent.
The following diagram illustrates the core two-step strategy employed for creating targeted tracers, as described in the research [1].
| Targeting Construct & Radionuclide | Compared Chelators | Key Finding Related to Tumor Targeting | Citation |
|---|
| PSMA-3Q (Prostate Cancer) / Copper-64 (64Cu) | DOTA vs. NOTA | DOTA: Significantly better tumor retention at 24 hours post-injection. NOTA: Similar early tumor uptake, but lower liver uptake (improves image contrast). | [1] | | Anti-Mesothelin sdAb A1-His / Gallium-68 (68Ga) | DOTA vs. NOTA | DOTA: Twofold lower kidney uptake, improving imaging contrast and reducing renal radiation dose. NOTA: Enabled faster, room-temperature radiolabeling. | [2] | | RGD Peptide Multimers (Integrin Targeting) / Copper-64 (64Cu) | DOTA as a multimeric platform | Multimerization (DOTA conjugated to 2-3 RGD peptides) significantly improved tumor uptake compared to the monomer. The dimeric version showed the highest uptake. | [3] |
The comparative data comes from well-established preclinical experiments. Here are the methodologies commonly used to generate such findings:
Conjugation and Radiolabeling: Studies typically conjugate the chelator (e.g., p-SCN-Bn-DOTA or p-SCN-Bn-NOTA) to the targeting biomolecule (like the A1-His sdAb or PSMA-3Q) via lysine residues in a carbonate buffer (pH 9.0) [2]. Radiolabeling with isotopes like 68Ga or 64Cu is then performed, with conditions optimized for each chelator (e.g., room temperature for NOTA vs. higher temperatures for DOTA) [1] [2].
In Vitro Stability and Binding assays: The stability of the radiolabeled compound is validated in mouse serum and human blood [2]. Specific binding is confirmed through competitive cell-binding assays against a known high-affinity ligand (e.g., 125I-echistatin for RGD peptides) [3].
In Vivo Biodistribution and Imaging: The critical data on tumor targeting is obtained from:
The data shows that there is no single "best" chelator; the choice involves trade-offs depending on the application.
The following diagram illustrates the specific two-step strategy for using DOTA-MAL, which prioritizes preserving the bioactivity of sensitive targeting molecules by radiolabeling the chelator first [4] [5]:
| Feature | AAZTA5 Conjugates | DOTA Conjugates |
|---|---|---|
| Optimal Labeling Temp. | Room temperature [1] [2] | ~95°C [1] |
| Optimal Labeling Time | < 5 minutes [1] [3] | Typically 15-30 minutes |
| 68Ga Complex Stability (2h) | Medium stability (some degradation in human serum, PBS, EDTA/DTPA) [1] | Generally very high stability (inferred as the benchmark) |
| 177Lu Complex Stability | Very high stability (stable over 1 day) [1] | Requires high temp. labeling, but very stable once formed [1] |
| 44Sc Complex Stability | Excellent stability (stable over 8h) [1] | Requires high temp. labeling, but stable once formed [1] |
| In Vitro Binding/Internalization | Comparable to DOTA analogues (no negative impact) [1] [3] | Benchmark for high performance [1] |
| Key Advantage | Fast, mild labeling; versatile for heat-sensitive biomolecules [2] | Exceptional in vivo stability; well-established theranostic profile [4] [5] |
The data in the table above is primarily derived from specific, comparable experiments. Here are the key methodologies and findings:
Similar successful room-temperature labeling and high affinity were demonstrated for an AAZTA5-conjugated Gastrin Releasing Peptide Receptor (GRPr) antagonist [3].
The following diagram illustrates the general workflow for a side-by-side comparison of chelator performance, as conducted in the cited studies: